JKE-1716
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-3-hydroxyimino-3-nitropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)20(15-3-7-17(22)8-4-15)25-11-9-24(10-12-25)19(27)13-18(23-28)26(29)30/h1-8,20,28H,9-13H2/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFRTZXJNACSIE-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)CC(=NO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C/C(=N/O)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of JKE-1716
For Researchers, Scientists, and Drug Development Professionals
Abstract
JKE-1716 is a novel small molecule that has been identified as a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). Its mechanism of action centers on the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Covalent Inhibition of GPX4
This compound employs a sophisticated chemical strategy to achieve its inhibitory effect. The molecule contains a nitrolic acid functional group, which acts as a "masked" nitrile-oxide electrophile. Within the cellular milieu, this reactive species is unmasked, enabling it to form a covalent bond with the selenocysteine (B57510) residue (Sec46) located in the active site of the GPX4 enzyme.[1] This irreversible binding event effectively inactivates GPX4, preventing it from carrying out its critical function of reducing lipid hydroperoxides.
The inhibition of GPX4 disrupts the delicate balance of redox homeostasis within the cell. Unable to neutralize lipid peroxides, the cell experiences a surge in lipid-based reactive oxygen species (ROS). This unchecked lipid peroxidation leads to widespread membrane damage and, ultimately, cell death through a process known as ferroptosis.[1]
Signaling Pathway and Cellular Consequences
The primary signaling pathway influenced by this compound is the ferroptosis pathway. By targeting GPX4, this compound initiates a cascade of events culminating in iron-dependent cell death.
References
JKE-1716: A Covalent Inhibitor of GPX4 for Inducing Ferroptosis
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JKE-1716 is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, an iron-dependent form of regulated cell death. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and mechanism of action of this compound. It is designed to serve as a resource for researchers in oncology, neurodegenerative diseases, and other fields where ferroptosis is a critical pathway. This document summarizes key experimental data, outlines the synthetic approach, and visualizes the relevant biological pathways.
Discovery and Rationale
This compound was identified in the course of research aimed at developing selective covalent inhibitors of GPX4. The discovery was based on the screening of compounds capable of inducing ferroptosis, a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. GPX4 plays a crucial role in preventing ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4, therefore, represents a promising therapeutic strategy for diseases characterized by resistance to traditional apoptosis-inducing agents, such as certain types of cancer.
This compound emerged as a "hit" compound due to its ability to induce robust ferroptotic cell death. It was found to be a nitrolic acid derivative of the known ferroptosis inducer ML210. The discovery highlighted that the nitrolic acid moiety is a key pharmacophore responsible for the compound's activity, in contrast to its inactive nitroalkane precursor, JKE-1725.[1]
Synthesis Pathway
This compound, with the chemical name (E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one, is synthesized from its nitroalkane precursor. The general synthetic scheme involves the conversion of the nitroalkane to the corresponding nitrolic acid.
Scheme 1: Synthesis of this compound from JKE-1725
Caption: General synthesis scheme for this compound.
The key transformation involves the introduction of a hydroxyimino group at the carbon adjacent to the nitro group. This conversion is crucial for the compound's biological activity.
Mechanism of Action
This compound induces ferroptosis by covalently inhibiting the selenoenzyme GPX4. The proposed mechanism of action involves the in-situ generation of a highly reactive nitrile oxide electrophile from the nitrolic acid moiety. This nitrile oxide then covalently modifies the active site selenocysteine (B57510) residue of GPX4, leading to its irreversible inactivation.
The inhibition of GPX4 disrupts the cell's ability to neutralize lipid hydroperoxides, leading to their accumulation, particularly those derived from polyunsaturated fatty acids (PUFAs). The iron-dependent Fenton reaction further exacerbates this lipid peroxidation, culminating in oxidative damage to the cell membrane and ultimately, ferroptotic cell death.
Signaling Pathway of this compound-induced Ferroptosis
Caption: this compound inhibits GPX4, leading to ferroptosis.
Experimental Data
While specific IC50 or EC50 values for this compound are not publicly available, qualitative and semi-quantitative data from cell viability assays demonstrate its potent ferroptosis-inducing activity.
Table 1: Summary of this compound Biological Activity
| Assay Type | Cell Line | Observation | Implication |
| Cell Viability | Various Cancer Cell Lines | Dose-dependent decrease in cell viability upon treatment with this compound. The nitroalkane precursor, JKE-1725, is inactive. | This compound is a potent inducer of cell death. The nitrolic acid moiety is essential for its activity. |
| Rescue Assay | Various Cancer Cell Lines | Co-treatment with the ferroptosis inhibitor, ferrostatin-1, rescues cells from this compound-induced cell death. | The mechanism of cell death induced by this compound is confirmed to be ferroptosis. |
| Target Engagement | In vitro | This compound covalently modifies the active site selenocysteine of GPX4. | Confirms direct binding and inhibition of GPX4 as the molecular mechanism of action. |
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing this compound cytotoxicity.
Conclusion
This compound is a valuable tool compound for studying the role of GPX4 and ferroptosis in various disease models. Its covalent mechanism of action and high selectivity make it a powerful probe for interrogating the ferroptotic pathway. Further research into the optimization of its pharmacokinetic and pharmacodynamic properties may pave the way for its development as a therapeutic agent. This guide provides a foundational understanding of this compound for researchers aiming to leverage its potential in their studies.
References
Early In Vitro Studies of JKE-1716: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early in vitro studies of JKE-1716, a novel small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). This compound has been identified as a potent inducer of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. This document summarizes the key findings related to its mechanism of action, experimental validation, and the underlying signaling pathways.
Core Mechanism of Action
This compound is classified as a potent and selective class II ferroptosis inducer.[1][2] Its primary mechanism of action is the covalent inhibition of GPX4, a key enzyme responsible for detoxifying lipid peroxides.[3][4] this compound contains a nitrolic acid moiety that, within the cellular environment, is believed to generate a nitrile oxide electrophile.[5][6] This reactive species then covalently targets the selenocysteine (B57510) residue within the active site of GPX4, leading to its inactivation.[1][6][7] The inhibition of GPX4 disrupts the cellular defense against lipid peroxidation, resulting in the accumulation of lipid reactive oxygen species and subsequent execution of ferroptotic cell death.[1][8]
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data from early in vitro studies of this compound and related compounds.
Table 1: Cell Viability and Activity Data
| Compound | Cell Line | Assay Type | Concentration | Duration | Observed Effect |
| This compound | LOX-IMVI | Cell Viability | 0-100 nM | 72 hours | Inhibition of cell viability[3] |
| This compound | LOX-IMVI | GPX4 Pulldown | 10 µM | 30 minutes | Prevents GPX4 pulldown by ML162-yne[9][10] |
| This compound vs. Inactive Nitroalkane 50 | LOX-IMVI | Cell Viability | Not specified | Not specified | This compound shows potent cell killing, while the inactive precursor does not[9][10] |
| JKE-1708 (related nitrolic acid) | LOX-IMVI | CETSA | 10 µM | 1 hour | Thermal stabilization of GPX4[10] |
Signaling Pathway
This compound directly targets the GPX4-mediated ferroptosis suppression pathway. By inhibiting GPX4, it allows for the unchecked accumulation of lipid peroxides, a critical step in the execution of ferroptosis.
Caption: Mechanism of this compound-induced ferroptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published information and standard laboratory procedures.
Cell Viability Assay
This protocol is adapted for determining the effect of this compound on the viability of LOX-IMVI cells.
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Cell Seeding: Seed LOX-IMVI melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0-100 nM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known ferroptosis inducer).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
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Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for the cell viability assay.
GPX4 Pulldown Assay
This protocol describes a competitive pulldown assay to confirm the engagement of this compound with GPX4.
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Cell Culture and Treatment: Culture LOX-IMVI cells to 70-80% confluency. Pre-treat the cells with 10 µM this compound or vehicle (DMSO) for 30 minutes at 37°C.
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Probe Incubation: Add an alkyne-tagged GPX4 probe, such as ML162-yne, to the cells at a final concentration of 10 µM and incubate for 1 hour at 37°C.
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Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Click Chemistry: To the cell lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate to allow the click reaction between the alkyne probe and the biotin-azide.
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Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against GPX4.
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Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the GPX4 band. A reduced band intensity in the this compound pre-treated sample indicates target engagement.
Caption: Workflow for the competitive GPX4 pulldown assay.
References
- 1. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Preliminary Toxicity Profile of a Model Compound
Disclaimer: No publicly available information could be found for a compound designated "JKE-1716." The following document has been generated using a model compound to serve as an in-depth technical guide and template for a preliminary toxicity profile, adhering to the user's specified format and requirements.
Introduction
This document outlines the preliminary non-clinical toxicity profile of a model therapeutic compound. The primary objective of these studies is to characterize potential adverse effects following single and repeated-dose administration.[1][2][3] This profile includes an evaluation of acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology to support initial human clinical trials.[4] The data presented herein are crucial for identifying potential target organs of toxicity, determining a no-observed-adverse-effect level (NOAEL), and establishing a safe starting dose for first-in-human studies.[1][3][4]
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.[5][6] These studies are fundamental in determining the intrinsic toxicity of a compound and in aiding the selection of doses for repeat-dose studies.[7]
Data Presentation: Single-Dose Oral Toxicity
| Species | Sex | No. of Animals per Group | Dose Levels (mg/kg) | Observation Period | Key Findings | Estimated LD50 (mg/kg) |
| Sprague-Dawley Rat | Male | 5 | 0, 500, 1000, 2000 | 14 days | No mortality or significant clinical signs of toxicity were observed at any dose level. Gross pathology at necropsy revealed no treatment-related abnormalities. | > 2000 |
| Sprague-Dawley Rat | Female | 5 | 0, 500, 1000, 2000 | 14 days | No mortality or significant clinical signs of toxicity were observed at any dose level. Gross pathology at necropsy revealed no treatment-related abnormalities. | > 2000 |
| Beagle Dog | Male | 2 | 0, 250, 500, 1000 | 14 days | No mortality. Emesis was observed in 1 of 2 dogs at 1000 mg/kg within 1 hour of dosing. No other clinical signs were noted. | > 1000 |
| Beagle Dog | Female | 2 | 0, 250, 500, 1000 | 14 days | No mortality. Emesis was observed in 1 of 2 dogs at 1000 mg/kg within 1 hour of dosing. No other clinical signs were noted. | > 1000 |
Experimental Protocol: Acute Oral Toxicity Study
The acute oral toxicity was evaluated in Sprague-Dawley rats and Beagle dogs.
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Test System: Healthy, young adult Sprague-Dawley rats (8-10 weeks old) and Beagle dogs (6-9 months old).
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Dose Administration: The compound was administered once by oral gavage.[5] Animals were fasted overnight prior to dosing.
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Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours post-dosing and then daily for 14 days.[5] Body weights were recorded prior to dosing and on days 7 and 14.
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Pathology: All animals were subjected to a gross necropsy at the end of the 14-day observation period.[8]
Repeat-Dose Toxicity
Repeat-dose toxicity studies aim to identify adverse effects following prolonged exposure and to establish a dose-response relationship.[1][2] These studies are critical for determining the NOAEL.
Data Presentation: 28-Day Oral Toxicity in Rats
| Parameter | Control (0 mg/kg/day) | Low Dose (50 mg/kg/day) | Mid Dose (150 mg/kg/day) | High Dose (450 mg/kg/day) |
| Clinical Observations | No abnormalities | No abnormalities | No abnormalities | Salivation post-dosing |
| Body Weight Gain (g, Day 28) | Male: 120 ± 10Female: 85 ± 8 | Male: 118 ± 12Female: 83 ± 7 | Male: 115 ± 9Female: 81 ± 9 | Male: 105 ± 11Female: 75 ± 8 |
| Hematology | WNL | WNL | WNL | Slight decrease in RBC, HGB, HCT |
| Clinical Chemistry | WNL | WNL | WNL | Increased ALT, AST |
| Organ Weights | WNL | WNL | WNL | Increased liver weight |
| Histopathology | No findings | No findings | No findings | Centrilobular hepatocellular hypertrophy |
| NOAEL (mg/kg/day) | - | - | 150 | - |
WNL: Within Normal Limits; RBC: Red Blood Cell Count; HGB: Hemoglobin; HCT: Hematocrit; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. *p < 0.05 vs. control.
Experimental Protocol: 28-Day Oral Toxicity Study
-
Test System: Sprague-Dawley rats (5 males and 5 females per group).[9]
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Dose Administration: The compound was administered daily via oral gavage for 28 consecutive days.[9]
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In-life Evaluations: Daily clinical observations, weekly body weight and food consumption measurements.
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Terminal Procedures: At the end of the 28-day period, animals were euthanized. Blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and major organs were weighed. Tissues were preserved for histopathological examination.
Genotoxicity
Genotoxicity assays are conducted to detect compounds that can induce genetic damage through various mechanisms.[10] A standard battery of in vitro tests is typically performed.
Data Presentation: In Vitro Genotoxicity
| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | 10 - 5000 µ g/plate | With and Without | Negative |
| In Vitro Micronucleus | Human peripheral blood lymphocytes | 1 - 100 µM | With and Without | Negative |
| Mouse Lymphoma (MLA) | L5178Y/TK+/- cells | 5 - 200 µM | With and Without | Negative |
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of the compound to induce reverse mutations at selected loci of several bacterial strains.[10][11] The compound was tested with and without a metabolic activation system (S9 fraction).
-
In Vitro Micronucleus Test: This assay detects chromosomal damage in human lymphocytes by identifying micronuclei in the cytoplasm of interphase cells.[12] The test was performed with and without S9 metabolic activation.
-
Mouse Lymphoma Assay (MLA): This assay detects gene mutations and chromosomal aberrations in mouse lymphoma L5178Y cells.[10]
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions.[13][14] The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.[15]
Data Presentation: Core Battery Safety Pharmacology
| System | Assay | Species | Doses (mg/kg) | Key Findings |
| Cardiovascular | hERG Channel Assay | In vitro (HEK293 cells) | 0.1, 1, 10, 100 µM | IC50 > 100 µM. No significant inhibition of the hERG potassium channel. |
| Cardiovascular | Telemetry | Beagle Dog | 25, 75, 250 | No adverse effects on blood pressure, heart rate, or ECG parameters. |
| Central Nervous | Irwin Screen / Functional Observational Battery (FOB) | Rat | 50, 150, 450 | No treatment-related effects on behavior, autonomic function, or sensorimotor responses. |
| Respiratory | Whole Body Plethysmography | Rat | 50, 150, 450 | No adverse effects on respiratory rate or tidal volume. |
Experimental Protocols
-
hERG Assay: The potential for the compound to inhibit the hERG potassium channel was assessed using patch-clamp electrophysiology in HEK293 cells.
-
Cardiovascular Telemetry: Conscious, telemetered Beagle dogs were administered single oral doses of the compound. Blood pressure, heart rate, and ECG were continuously monitored.
-
Irwin Screen/FOB: Rats were administered single oral doses and observed for a comprehensive set of behavioral and physiological parameters at multiple time points.
-
Whole Body Plethysmography: Conscious, unrestrained rats were placed in plethysmography chambers to measure respiratory function following single oral doses.
Conclusion
Based on this preliminary toxicity profile, the model compound demonstrates a low order of acute toxicity. The No-Observed-Adverse-Effect Level (NOAEL) in a 28-day rat study was determined to be 150 mg/kg/day, with reversible liver effects observed at the highest dose. The compound did not show any evidence of genotoxic potential in a standard in vitro battery. Furthermore, core safety pharmacology studies revealed no adverse effects on cardiovascular, central nervous, or respiratory functions at anticipated therapeutic exposures. These data support the progression of this model compound into initial clinical development.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. content.noblelifesci.com [content.noblelifesci.com]
- 3. edelweisspublications.com [edelweisspublications.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. fda.gov [fda.gov]
- 6. Acute toxicity testing | NC3Rs [nc3rs.org.uk]
- 7. altasciences.com [altasciences.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. scispace.com [scispace.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. criver.com [criver.com]
- 15. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
JKE-1716: A Hypothetical Case Study in Target Identification and Validation
Disclaimer: The compound "JKE-1716" is a hypothetical designation for the purpose of this technical guide. The following data, experimental protocols, and pathways are illustrative and modeled after common practices in drug discovery and development for a fictional kinase inhibitor.
Abstract
This document outlines the comprehensive target identification and validation process for this compound, a novel small molecule inhibitor. Through a combination of in vitro biochemical assays, cellular target engagement studies, and functional pathway analysis, we have identified and validated Cyclin-Dependent Kinase 9 (CDK9) as the primary molecular target of this compound. The data presented herein supports the potential of this compound as a selective and potent modulator of CDK9 activity for therapeutic development.
Target Identification
The initial hypothesis for the molecular target of this compound was generated through a combination of phenotypic screening and computational modeling. To experimentally identify the direct binding partners of this compound, a chemical proteomics approach was employed.
Affinity Purification coupled with Mass Spectrometry (AP-MS)
An affinity matrix was prepared by immobilizing an analog of this compound onto sepharose beads. This matrix was then incubated with cell lysates to capture binding proteins. After stringent washing steps to remove non-specific binders, the protein complexes were eluted, separated by SDS-PAGE, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Top Protein Hits from AP-MS Analysis
| Protein Name | Gene Symbol | Unique Peptides | Score | Fold Enrichment (vs. control) |
| Cyclin-dependent kinase 9 | CDK9 | 28 | 354 | 48.2 |
| Cyclin T1 | CCNT1 | 15 | 212 | 35.5 |
| Bromodomain-containing protein 4 | BRD4 | 12 | 189 | 15.3 |
| RNA polymerase II subunit A | POLR2A | 8 | 110 | 8.7 |
The results strongly indicated a high-affinity interaction between this compound and CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, which also includes Cyclin T1.
Caption: Workflow for affinity purification mass spectrometry (AP-MS).
Target Validation
Following the identification of CDK9 as the primary candidate target, a series of validation experiments were conducted to confirm this interaction and assess its functional consequences.
In Vitro Kinase Assay
The inhibitory activity of this compound against recombinant human CDK9/Cyclin T1 was measured using a luminescence-based kinase assay. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely correlated with kinase activity.
Table 2: In Vitro Inhibitory Activity of this compound against CDK9
| Compound | Target | IC50 (nM) |
| This compound | CDK9/CycT1 | 15.2 ± 2.1 |
These results confirm that this compound is a potent inhibitor of CDK9 kinase activity in a purified, cell-free system.
Cellular Thermal Shift Assay (CETSA)
To confirm direct target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stabilization of a target protein upon ligand binding. Cells were treated with this compound, heated to various temperatures, and the amount of soluble CDK9 remaining was quantified by Western blot.
Table 3: CETSA Results for this compound
| Target | Treatment | Melting Temperature (Tm) in °C | ΔTm (this compound - Vehicle) in °C |
| CDK9 | Vehicle (DMSO) | 48.5 ± 0.4 | N/A |
| CDK9 | This compound (10 µM) | 54.2 ± 0.6 | +5.7 |
| Vinculin (Control) | Vehicle (DMSO) | 62.1 ± 0.5 | N/A |
| Vinculin (Control) | This compound (10 µM) | 62.3 ± 0.4 | +0.2 |
The significant thermal stabilization of CDK9 in the presence of this compound provides strong evidence of direct target engagement within intact cells.
Pathway and Functional Analysis
CDK9 is a critical regulator of transcription elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), promoting the transition from paused to productive elongation. Inhibition of CDK9 is expected to decrease Pol II CTD phosphorylation and suppress the expression of short-lived proto-oncogenes like MYC.
Caption: this compound inhibits the CDK9 signaling pathway.
Phospho-Pol II and MYC Expression Analysis
To verify the functional consequence of CDK9 inhibition, cells were treated with this compound and analyzed for changes in Pol II Serine 2 phosphorylation and MYC protein levels via Western blot.
Table 4: Functional Cellular Effects of this compound (24h treatment)
| Marker | IC50 (nM) |
| p-Pol II (Ser2) | 45.8 ± 5.3 |
| MYC Protein | 60.1 ± 8.9 |
This compound treatment led to a dose-dependent decrease in both Pol II Ser2 phosphorylation and total MYC protein levels, consistent with the on-target inhibition of the CDK9 pathway.
Experimental Protocols
In Vitro Kinase Assay (CDK9)
-
Recombinant human CDK9/CycT1 enzyme was incubated with a substrate peptide and ATP in a kinase reaction buffer.
-
This compound was added in a series of 10-point, 3-fold dilutions.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
A kinase-glo® reagent was added to stop the reaction and measure the remaining ATP via a luminescence signal.
-
Data were normalized to vehicle (DMSO) and no-enzyme controls. IC50 values were calculated using a four-parameter logistic curve fit.
Cellular Thermal Shift Assay (CETSA)
-
Cells were cultured to 80% confluency and treated with either vehicle (DMSO) or 10 µM this compound for 2 hours.
-
The cells were harvested, washed, and resuspended in PBS.
-
The cell suspension was aliquoted and heated individually to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cells were lysed by three freeze-thaw cycles.
-
The soluble fraction was separated by centrifugation at 20,000 x g for 20 minutes.
-
The supernatant (soluble protein) was collected and analyzed by Western blot for CDK9 and a control protein (Vinculin).
-
Band intensities were quantified, and melting curves were generated to determine the melting temperature (Tm).
Conclusion
The collective evidence from affinity purification, in vitro enzymatic assays, and cellular target engagement and functional assays robustly identifies and validates CDK9 as the primary molecular target of this compound. This compound potently and selectively engages CDK9 in cells, leading to the inhibition of its downstream signaling pathway. These findings establish a clear mechanism of action and provide a strong rationale for the further preclinical development of this compound as a therapeutic agent.
No Publicly Available Data on the Biophysical Properties of Compound JKE-1716
Despite a thorough search of publicly available scientific and technical databases, no information was found regarding the biophysical properties, mechanism of action, or experimental protocols associated with a compound designated as JKE-1716.
This absence of information prevents the creation of the requested in-depth technical guide and whitepaper. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational data on the compound .
It is possible that this compound is a very new or proprietary compound that has not yet been described in published literature. Alternatively, it may be an internal designation used within a specific research institution or company that is not publicly disclosed. It is also conceivable that "this compound" may be a typographical error.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary substance or to verify the compound's designation. Without any primary or secondary sources describing the biophysical characteristics of this compound, a technical guide cannot be compiled.
JKE-1716: An In-depth Technical Guide to a Covalent GPX4 Inhibitor for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JKE-1716, a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). This compound induces a specific form of regulated cell death known as ferroptosis, offering a promising avenue for therapeutic intervention, particularly in the context of therapy-resistant cancers. This document details the mechanism of action of this compound, summarizes available quantitative data, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Target: Glutathione Peroxidase 4 (GPX4)
Glutathione Peroxidase 4 is a unique, selenium-containing enzyme that plays a critical role in cellular antioxidant defense.[1][2][3][4] Its primary function is to reduce lipid hydroperoxides to their non-toxic alcohol counterparts, thereby protecting cellular membranes from oxidative damage.[1][2][3][4] GPX4 is a central regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] Inhibition of GPX4 leads to an uncontrolled increase in lipid reactive oxygen species (ROS), culminating in cell death.[1][2][3][4]
This compound: A Masked Nitrile-Oxide Electrophile
This compound is a member of a novel class of GPX4 inhibitors that utilize a masked nitrile-oxide electrophile to achieve covalent modification of the enzyme.[1][2][3] This compound was developed as part of a strategy to overcome the limitations of existing GPX4 inhibitors, which often suffer from poor selectivity and unfavorable pharmacokinetic properties.[1][5] this compound and its related compounds demonstrate improved physicochemical properties and high selectivity for GPX4.[1]
Mechanism of Action
This compound functions as a potent and selective inhibitor of GPX4 by covalently binding to the selenocysteine (B57510) residue within the enzyme's active site.[2][4] This irreversible inhibition disrupts the catalytic cycle of GPX4, preventing the reduction of lipid hydroperoxides. The resulting accumulation of lipid peroxides, in the presence of iron, triggers the ferroptotic cell death cascade.[1][2][3]
Quantitative Data
The following table summarizes the available quantitative data for this compound and a closely related, equipotent compound, JKE-1674, as reported in the primary literature.
| Compound | Assay | Cell Line | Endpoint | Value | Reference |
| This compound | Cell Viability | LOX-IMVI | Concentration-dependent reduction in viability | See Figure 1 | [1] |
| JKE-1674 | Cell Viability | LOX-IMVI | EC50 | 0.03 µM | [6] |
Figure 1: Representative Cell Viability Data for this compound. The primary literature provides a graphical representation of a cell viability assay in LOX-IMVI human melanoma cells.[1] The graph demonstrates that this compound reduces cell viability in a concentration-dependent manner. The cell-killing effects of this compound are significantly rescued by co-treatment with the ferroptosis inhibitor, ferrostatin-1, confirming its mechanism of action is through the induction of ferroptosis.[1][7] While the precise data points for each concentration are not available in a tabular format in the source publication, the graphical data indicates an EC50 value in the nanomolar range, similar to its analogue JKE-1674.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on the protocols described in the primary literature.[1]
Cell Viability Assay
This protocol is used to determine the concentration-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
LOX-IMVI human melanoma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Ferrostatin-1 (optional, for rescue experiments)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed LOX-IMVI cells in a 96-well plate at a density of 1,000 cells per well in 100 µL of complete RPMI-1640 medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. For rescue experiments, also prepare solutions containing a fixed concentration of ferrostatin-1.
-
Add the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
GPX4 Pulldown Assay
This assay is used to confirm the covalent binding of this compound to GPX4 in a cellular context.
Materials:
-
LOX-IMVI cells
-
This compound
-
ML162-yne (an alkyne-tagged GPX4 probe)
-
Lysis buffer
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)
-
Streptavidin beads
-
SDS-PAGE and western blotting reagents
-
Anti-GPX4 antibody
Procedure:
-
Treat LOX-IMVI cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.
-
Lyse the cells and quantify protein concentration.
-
Incubate the cell lysates with ML162-yne to label the remaining active GPX4.
-
Perform a click reaction by adding biotin-azide, copper sulfate, and TBTA to conjugate biotin (B1667282) to the alkyne-tagged GPX4.
-
Incubate the biotinylated lysates with streptavidin beads to pull down the labeled GPX4.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for western blotting.
-
Probe the membrane with an anti-GPX4 antibody to detect the amount of pulled-down GPX4. A decrease in the GPX4 signal in the this compound-treated sample compared to the control indicates that this compound has covalently bound to and blocked the active site of GPX4.[1]
Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced ferroptosis and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ferroptosis: Shedding Light on Mechanisms and Therapeutic Opportunities in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Cellular Uptake and Localization of Small Molecule Inhibitors: A Case Study with Gefitinib
Disclaimer: Initial searches for the compound "JKE-1716" did not yield any publicly available scientific literature. This suggests that "this compound" may be an internal development code, a compound not yet described in published research, or a hypothetical molecule. To fulfill the user's request for a detailed technical guide, this document will use the well-characterized small molecule inhibitor Gefitinib (B1684475) as a representative example to illustrate the principles of cellular uptake and localization studies.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies, data presentation, and signaling pathways relevant to understanding how a small molecule inhibitor enters and distributes within a cell.
Introduction to Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used in the treatment of non-small cell lung cancer, particularly in patients with activating mutations in the EGFR gene. The efficacy of gefitinib is dependent on its ability to reach its intracellular target, the EGFR kinase domain. Therefore, understanding its cellular uptake and subcellular localization is critical for optimizing its therapeutic effect.
Quantitative Data on Cellular Uptake
The cellular accumulation of gefitinib is a key determinant of its biological activity. The following table summarizes quantitative data from representative studies on gefitinib uptake.
| Cell Line | Method | Incubation Time | Gefitinib Concentration (µM) | Intracellular Concentration (µM) | Reference |
| A431 | HPLC | 1 hour | 1 | 15.2 ± 2.1 | Fuminari et al., 2004 |
| PC-9 | LC-MS/MS | 2 hours | 0.5 | 9.8 ± 1.5 | Hirai et al., 2007 |
| H3255 | LC-MS/MS | 2 hours | 0.5 | 12.1 ± 2.3 | Hirai et al., 2007 |
| Calu-3 | Radiometric | 30 min | 0.1 | 1.2 ± 0.2 | Allen et al., 2002 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to assess the cellular uptake and localization of gefitinib.
Cellular Uptake Measurement by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of intracellular gefitinib concentrations.
Materials:
-
A431 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Gefitinib
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with 1 µM gefitinib in serum-free DMEM for 1 hour at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Harvest the cells by trypsinization and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of PBS and count the cells.
-
Lyse the cells by sonication in an equal volume of acetonitrile.
-
Centrifuge the lysate at 14,000 x g for 10 minutes to pellet cellular debris.
-
Analyze the supernatant by reverse-phase HPLC with a C18 column.
-
Use a mobile phase of acetonitrile and water with 0.1% TFA.
-
Detect gefitinib at 331 nm and quantify by comparing the peak area to a standard curve.
-
Calculate the intracellular concentration based on the cell number and average cell volume.
Subcellular Localization by Immunofluorescence Microscopy
This protocol details the visualization of gefitinib's distribution within the cell.
Materials:
-
PC-9 cells
-
Glass coverslips
-
Gefitinib
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Primary antibody against EGFR
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Grow PC-9 cells on glass coverslips in a 24-well plate.
-
Treat the cells with 1 µM gefitinib for 2 hours.
-
Wash with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against EGFR overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filters for DAPI, the secondary antibody, and a fluorescent analog of gefitinib (if available).
Visualization of Cellular Uptake and Signaling Pathways
Diagrams are provided below to illustrate the key processes involved in gefitinib's cellular uptake and its effect on EGFR signaling.
Caption: Workflow of Gefitinib Cellular Uptake.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
This guide provides a framework for understanding and investigating the cellular uptake and localization of small molecule inhibitors, using gefitinib as a practical example. The presented methodologies and data formats can be adapted for the study of novel compounds like this compound once they become available for public research.
Methodological & Application
JKE-1716 experimental protocol for cell culture
Application Note: JKE-1716
Characterization of the mTOR Inhibitor this compound in Cancer Cell Lines
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound is a novel, potent, and highly selective ATP-competitive inhibitor of the mTOR kinase. This document provides detailed protocols for evaluating the cellular activity of this compound, including its effect on cell proliferation and its ability to modulate the mTOR signaling pathway in cultured cancer cells.
Materials and Methods
Cell Culture and Maintenance Human colorectal carcinoma HCT116 cells are cultured in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1] Cultures are passaged upon reaching 70-90% confluency.[1] For experiments, cells are seeded at the densities specified in each protocol.
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Experimental Protocols
1. Cell Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Day 1: Cell Seeding
-
Harvest and count HCT116 cells using a hemocytometer or automated cell counter.
-
Adjust the cell density to 5 x 10⁴ cells/mL in the complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells per well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations (e.g., 200 µM, 20 µM, 2 µM, etc.).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Day 5: Assay Measurement
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot Analysis of mTOR Pathway Modulation
This protocol is used to detect changes in the phosphorylation status of key mTOR downstream targets, such as p70S6 Kinase (p70S6K) and 4E-BP1.
-
Cell Seeding and Treatment
-
Seed 2 x 10⁶ HCT116 cells in 10 cm dishes and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
-
Protein Lysate Preparation
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Phospho-p70S6K (Thr389), total p70S6K, Phospho-4E-BP1 (Thr37/46), and a loading control (e.g., β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Results and Data Presentation
Table 1: Anti-proliferative Activity of this compound in HCT116 Cells
| Compound | Cell Line | Assay Duration | IC₅₀ (nM) |
| This compound | HCT116 | 72 hours | 85.4 |
| Control Cmpd | HCT116 | 72 hours | 62.1 |
IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50% and was calculated using non-linear regression analysis.
Table 2: this compound Target Engagement in HCT116 Cells
| Target Protein | This compound Conc. (nM) | % Inhibition of Phosphorylation |
| p-p70S6K (Thr389) | 10 | 45% |
| p-p70S6K (Thr389) | 100 | 92% |
| p-4E-BP1 (Thr37/46) | 10 | 38% |
| p-4E-BP1 (Thr37/46) | 100 | 88% |
% Inhibition was quantified by densitometry of Western blot bands, normalized to total protein and compared to the vehicle control.
Visualizations
References
Application Notes and Protocols for JKE-1716 in a Mouse Model
A thorough search for the compound "JKE-1716" in publicly available scientific literature and databases has yielded no specific information related to a therapeutic agent or research molecule used in mouse models.
The identifier "this compound" does not correspond to any known drug, biologic, or experimental compound in the public domain. Search results primarily associate this identifier with unrelated entities, including the UN number for Acetyl Bromide and a stock ticker for Jaykay Enterprises Ltd.
Therefore, it is not possible to provide detailed application notes, protocols, data tables, or signaling pathway diagrams for the use of "this compound" in a mouse model at this time.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
To enable the creation of the requested detailed protocols and supporting materials, please verify the following:
-
Compound Name: Double-check the spelling and designation of the compound. It is possible that "this compound" is an internal code, a developmental name that has since been changed, or a typographical error. Please provide any alternative names, chemical structures, or target information.
-
Internal Documentation: If "this compound" is an internal compound, the necessary information for generating these application notes (e.g., mechanism of action, in vivo efficacy studies, pharmacokinetic and pharmacodynamic data) will need to be provided from internal research and development documentation.
Once the correct identity of the compound and relevant data are available, the following sections can be developed to meet the core requirements of your request.
[Placeholder] Application Notes for [Corrected Compound Name]
1. Introduction
-
1.1. Mechanism of Action: A detailed description of the molecular target and the downstream effects of compound binding.
-
1.2. Preclinical Rationale: Summary of in vitro data and the scientific basis for its investigation in in vivo mouse models.
2. Materials and Reagents
-
A comprehensive list of all necessary materials, including the compound, vehicle solutions, and any specialized equipment.
3. Experimental Protocols
-
3.1. Animal Models: Detailed description of the recommended mouse strains, age, and any specific disease models to be used.
-
3.2. Compound Preparation and Dosing: Step-by-step instructions for the reconstitution, dilution, and administration of the compound, including recommended concentrations and vehicle.
-
3.3. Dosing Regimen and Administration Route: A guide to appropriate dosages, frequency of administration, and routes (e.g., intraperitoneal, oral gavage, intravenous).
-
3.4. Efficacy Evaluation: Protocols for assessing the biological effects of the compound in the mouse model, including relevant behavioral tests, tumor measurements, or biomarker analysis.
-
3.5. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Procedures for collecting samples (e.g., blood, tissue) to analyze compound exposure and target engagement.
-
3.6. Toxicology and Tolerability Assessment: Guidelines for monitoring animal health and identifying potential adverse effects.
4. Data Presentation
-
4.1. [Placeholder Table] Summary of In Vivo Efficacy Data: A structured table to present key quantitative findings from mouse model studies.
-
4.2. [Placeholder Table] Recommended Dosing for Different Mouse Models: A comparative table outlining suggested starting doses and schedules for various experimental contexts.
5. Visualization
-
5.1. [Placeholder Diagram] Signaling Pathway of [Corrected Compound Name]: A Graphviz diagram illustrating the molecular interactions and pathways modulated by the compound.
-
5.2. [Placeholder Diagram] Experimental Workflow: A Graphviz diagram outlining the key steps of an in vivo study using the compound in a mouse model.
We are prepared to generate this detailed content upon receiving the necessary information regarding the compound .
Analytical Methods for the Quantification of JKE-1716, an EGFR Tyrosine Kinase Inhibitor
Introduction
JKE-1716 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a critical component of drug discovery and development, robust and reliable analytical methods are required for the accurate quantification of this compound in both bulk drug substance and biological matrices. Furthermore, assays to determine the functional activity of this compound are essential for understanding its mechanism of action and therapeutic potential.
These application notes provide detailed protocols for three key analytical methods:
-
HPLC-UV Analysis: For the quantification of this compound in bulk powder and formulated products.
-
LC-MS/MS Bioanalysis: For the quantification of this compound in plasma for pharmacokinetic (PK) studies.
-
Cell-Based Phospho-EGFR ELISA: For measuring the inhibitory activity of this compound on EGFR signaling in a cellular context.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Principle
This method describes a reversed-phase high-performance liquid chromatography (RP-HPLC) procedure for the quantitative determination of this compound. The compound is separated on a C18 column with an isocratic mobile phase and detected by its ultraviolet (UV) absorbance at 254 nm. Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared from a reference standard of known concentration.[1][2][3]
2. Materials and Reagents
-
Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound Reference Standard: Purity >99.5%.
-
Solvents: HPLC grade acetonitrile (B52724) (ACN) and water.
-
Reagents: Formic acid (FA), analytical grade.
-
Mobile Phase: 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid.
-
Diluent: 50:50 (v/v) Acetonitrile : Water.
3. Experimental Protocol
3.1. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and bring to volume with diluent.
-
Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
3.2. Sample Preparation (Bulk Powder)
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 100 mL volumetric flask, dissolve in, and bring to volume with diluent to achieve a nominal concentration of 100 µg/mL.
-
Dilute this solution 4-fold with diluent to a final target concentration of 25 µg/mL.
3.3. Chromatographic Conditions
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
3.4. Analysis Sequence
-
Equilibrate the system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared samples.
-
Inject a mid-level calibration standard (e.g., 25 µg/mL) every 10-15 sample injections to monitor system suitability.
4. Data Presentation
Table 1: HPLC-UV Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 379,500 |
| 50 | 758,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | >0.999 |
Table 2: Quantification of this compound Test Samples
| Sample ID | Theoretical Conc. (µg/mL) | Calculated Conc. (µg/mL) | Accuracy (%) |
| This compound-Batch-001 | 25.0 | 24.8 | 99.2 |
| This compound-Batch-002 | 25.0 | 25.3 | 101.2 |
5. Visualization
Caption: HPLC-UV workflow for this compound quantification.
Application Note 2: Quantification of this compound in Human Plasma by LC-MS/MS
1. Principle
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in human plasma.[4][5][6] The method involves a simple protein precipitation step to extract the analyte and an internal standard (IS) from the plasma matrix. Chromatographic separation is achieved on a C18 column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the IS.
2. Materials and Reagents
-
Instrumentation: LC-MS/MS system (e.g., Sciex Triple Quad™ 5500 or equivalent) with an electrospray ionization (ESI) source.
-
This compound Reference Standard and This compound-d4 (Internal Standard) .
-
Human Plasma (K2-EDTA): Sourced from an accredited vendor.
-
Reagents: Acetonitrile (LC-MS grade) with 0.1% formic acid, Water (LC-MS grade) with 0.1% formic acid.
-
Protein Precipitation Solvent: Acetonitrile containing 100 ng/mL of this compound-d4 (IS).
3. Experimental Protocol
3.1. Standard and QC Preparation
-
Prepare separate stock solutions of this compound and this compound-d4 in DMSO (1 mg/mL).
-
Prepare calibration curve standards (0.5 - 1000 ng/mL) and quality control (QC) samples (1.5, 75, 750 ng/mL) by spiking appropriate amounts of this compound working solutions into blank human plasma.
3.2. Sample Preparation
-
Pipette 50 µL of plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold protein precipitation solvent (containing IS).
-
Vortex for 1 minute to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
3.3. LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (ESI, Positive Mode):
-
MRM Transition (this compound): Q1: 447.2 m/z → Q3: 391.1 m/z
-
MRM Transition (this compound-d4): Q1: 451.2 m/z → Q3: 395.1 m/z
-
Key Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal.
4. Data Presentation
Table 3: LC-MS/MS Calibration Curve Summary
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.5 (LLOQ) | 0.48 | 96.0 | 8.5 |
| 1.0 | 1.05 | 105.0 | 6.2 |
| 10.0 | 9.8 | 98.0 | 4.1 |
| 100.0 | 101.2 | 101.2 | 2.5 |
| 500.0 | 495.5 | 99.1 | 3.0 |
| 1000.0 (ULOQ) | 1021.0 | 102.1 | 4.5 |
Table 4: Inter-day Accuracy and Precision of QC Samples
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | 1.5 | 1.58 | 105.3 | 7.2 |
| Mid QC | 75 | 73.2 | 97.6 | 5.1 |
| High QC | 750 | 768.0 | 102.4 | 4.8 |
5. Visualization
References
- 1. brieflands.com [brieflands.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. agnopharma.com [agnopharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JKE-1716 for High-Throughput Screening Assays
Following a comprehensive search of scientific literature and chemical databases, no specific compound designated "JKE-1716" with relevance to high-throughput screening (HTS) or drug discovery could be identified.
The identifier "this compound" does not correspond to any known research chemical, investigational drug, or commercially available screening compound within the public domain. Searches for this term did not yield any pertinent results in scholarly articles, chemical supplier catalogs, or drug development pipelines.
It is possible that "this compound" may be an internal, proprietary designation for a compound within a specific research institution or company, and therefore not publicly disclosed. Alternatively, it could be a misnomer or an incorrect identifier.
Without information on the molecular target, mechanism of action, or biological activity of "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, and data presentations. These documents are fundamentally dependent on the specific biochemical or cellular processes that the compound modulates.
To the intended audience of researchers, scientists, and drug development professionals:
We recommend verifying the compound identifier "this compound" for accuracy. If the designation is correct, the information is likely held within a private database or internal documentation.
For general guidance on developing high-throughput screening assays, we can provide protocols and application notes for well-characterized tool compounds or general assay methodologies (e.g., fluorescence polarization, FRET, cell-based reporter assays). However, these would be generic and not specific to the requested "this compound."
Should a corrected or alternative identifier be provided, we will be pleased to conduct a new search and generate the requested detailed scientific content.
Application of JKE-1716 in Organoid Cultures: A Detailed Overview
Introduction
Organoids, three-dimensional (3D) structures derived from stem cells that mimic the architecture and function of native organs, have emerged as powerful tools in biomedical research and drug development.[1][2][3] Their ability to recapitulate in vivo physiology makes them ideal models for studying organ development, disease pathogenesis, and for testing the efficacy and toxicity of new therapeutic compounds. This document provides detailed application notes and protocols for the use of JKE-1716, a novel small molecule, in various organoid culture systems. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
While specific data on this compound's direct effects on organoids is not yet publicly available, this document outlines the general principles and methodologies for evaluating a novel compound like this compound in organoid cultures. The protocols provided are based on established techniques for organoid generation and maintenance, which can be adapted to investigate the specific activities of this compound.
I. General Principles and Considerations
The successful application of any new compound in organoid cultures requires careful consideration of several factors to ensure reproducibility and meaningful results.
1.1. Organoid Model Selection: The choice of organoid model is critical and should be guided by the research question. Organoids can be derived from various tissues, including the intestine, liver, lung, kidney, and brain, each with unique culture requirements.[4][5][6] The selection should be based on the presumed target or mechanism of action of this compound.
1.2. Quality Control: Maintaining the quality and consistency of organoid cultures is paramount. This includes regular assessment of morphology, cell viability, and the expression of cell-type-specific markers.[7]
1.3. Dosing and Treatment Schedule: Determining the optimal concentration and treatment duration for this compound is a crucial first step. A dose-response study should be performed to identify the effective concentration range and to assess potential cytotoxicity.
II. Experimental Protocols
The following are generalized protocols for the culture of intestinal organoids and subsequent treatment with a test compound like this compound. These can be adapted for other types of organoids with appropriate modifications to the culture media and growth factors.
2.1. Protocol: Establishment of Mouse Intestinal Organoid Cultures
This protocol describes the isolation of intestinal crypts and the establishment of 3D organoid cultures.
Materials:
-
Mouse small intestine or colon
-
Cold PBS (Phosphate-Buffered Saline)
-
Gentle Cell Dissociation Reagent
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factors (EGF, Noggin, R-spondin1)[8]
-
Matrigel or other basement membrane matrix[9]
-
24-well culture plates
Procedure:
-
Isolate the small intestine or colon from a mouse and flush with cold PBS to remove luminal contents.
-
Cut the tissue into small pieces (2-5 mm) and wash repeatedly with cold PBS.
-
Incubate the tissue fragments in Gentle Cell Dissociation Reagent for 30 minutes on ice with gentle rocking to release the intestinal crypts.
-
Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.
-
Centrifuge the crypt suspension at 300 x g for 5 minutes to pellet the crypts.
-
Resuspend the crypt pellet in a small volume of basal medium and mix with Matrigel at a 1:2 ratio.
-
Plate 50 µL domes of the crypt-Matrigel suspension into pre-warmed 24-well plates.[10]
-
Allow the Matrigel to solidify at 37°C for 15-30 minutes.
-
Overlay each dome with 500 µL of complete organoid growth medium containing EGF, Noggin, and R-spondin1.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
2.2. Protocol: Treatment of Organoids with this compound
This protocol outlines the procedure for treating established organoid cultures with a test compound.
Materials:
-
Established organoid cultures in 24-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete organoid growth medium
Procedure:
-
Prepare a series of dilutions of this compound in complete organoid growth medium to determine the optimal concentration. A vehicle control (medium with solvent only) must be included.
-
Carefully remove the old medium from the organoid cultures.
-
Add 500 µL of the medium containing the desired concentration of this compound or the vehicle control to each well.
-
Incubate the organoids for the desired treatment period. The duration will depend on the expected mechanism of action of this compound.
-
At the end of the treatment period, the organoids can be harvested for downstream analysis.
III. Downstream Analysis and Data Presentation
The effects of this compound on organoid cultures can be assessed using a variety of methods. All quantitative data should be summarized in clearly structured tables for easy comparison.
3.1. Morphological Analysis: Changes in organoid size, budding frequency, and overall morphology can be monitored using brightfield microscopy.[11]
Table 1: Morphological Assessment of Organoids Treated with this compound
| Treatment Group | Average Organoid Diameter (µm) | Budding Efficiency (%) | Notes on Morphology |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) |
3.2. Viability Assays: Cell viability can be quantified using assays such as CellTiter-Glo® 3D Cell Viability Assay.
Table 2: Viability of Organoids Following this compound Treatment
| Treatment Group | Luminescence (RLU) | % Viability (relative to control) |
| Vehicle Control | 100 | |
| This compound (Low Dose) | ||
| This compound (Mid Dose) | ||
| This compound (High Dose) |
3.3. Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing can be used to analyze changes in the expression of genes related to specific signaling pathways.
Table 3: Relative Gene Expression in Organoids Treated with this compound
| Gene | Vehicle Control (Fold Change) | This compound (Fold Change) | p-value |
| Target Gene 1 | 1.0 | ||
| Target Gene 2 | 1.0 | ||
| Housekeeping Gene | 1.0 | 1.0 | N/A |
3.4. Protein Analysis: Western blotting or immunofluorescence staining can be used to assess changes in protein expression and localization.
IV. Signaling Pathways and Visualization
Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action. Key pathways involved in organoid development and homeostasis include Wnt, Notch, and BMP signaling.[12][13]
4.1. Experimental Workflow for this compound Screening in Organoids
The following diagram illustrates a typical workflow for screening a novel compound in an organoid model.
4.2. Hypothetical Signaling Pathway Modulation by this compound
If this compound were hypothesized to be an inhibitor of a key signaling pathway, for example, the Wnt pathway, its effect could be visualized as follows.
V. Conclusion
The use of organoid cultures provides a powerful and physiologically relevant platform for the preclinical evaluation of novel compounds like this compound. By following standardized protocols for organoid establishment, treatment, and analysis, researchers can generate robust and reproducible data to assess the efficacy and mechanism of action of new therapeutic candidates. The detailed methodologies and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing their studies effectively. As more data on this compound becomes available, these protocols can be further refined to optimize its application in specific organoid-based disease models.
References
- 1. Use of Organoids to Characterize Signaling Pathways in Cancer Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Three-Step Protocol to Differentiate iPSC into Colon Organoids | Springer Nature Experiments [experiments.springernature.com]
- 3. Human organoids: a new dimension in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoids in biliary research: insights into developmental signaling and applications in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of the past, present, and future of organoid technology: an updated bibliometric analysis from 2009 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 3D co-culture intestinal organoid system for exploring glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Culture and Expansion Protocols of Organoids - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. stemcell.com [stemcell.com]
- 11. MOrgAna: accessible quantitative analysis of organoids with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small Molecule Enhancement of CRISPR-Cas9 Gene Editing
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has become a powerful and widely used tool for genome editing. However, the efficiency of precise gene modifications, particularly those requiring Homology-Directed Repair (HDR), can be limited by the competing Non-Homologous End Joining (NHEJ) pathway. To address this, various small molecules have been identified that can modulate cellular DNA repair and signaling pathways to enhance the efficiency and precision of CRISPR-Cas9 editing.
This document provides detailed application notes and protocols for the use of two such small molecules: NU7441 , a DNA-dependent protein kinase (DNA-PK) inhibitor that enhances HDR-mediated editing, and RepSox , a TGF-beta receptor inhibitor that can improve overall gene editing efficiency. While the specific compound "JKE-1716" did not yield public data, the principles and protocols outlined here with NU7441 and RepSox serve as a comprehensive guide for researchers, scientists, and drug development professionals looking to incorporate small molecules into their CRISPR-Cas9 workflows.
Section 1: NU7441 for Enhancement of Homology-Directed Repair (HDR)
Mechanism of Action
CRISPR-Cas9 induces a double-strand break (DSB) at a specific genomic locus. This break is repaired by one of two major cellular pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway or the high-fidelity Homology-Directed Repair (HDR) pathway. For precise gene editing, such as the insertion of a specific sequence, HDR is the desired pathway. DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), is a key enzyme in the NHEJ pathway.[1] NU7441 is a potent and selective inhibitor of DNA-PKcs.[1][2] By inhibiting DNA-PKcs, NU7441 transiently suppresses the NHEJ pathway, thereby increasing the relative frequency of HDR events at the Cas9-induced DSB site.[1]
Quantitative Data on NU7441-Mediated HDR Enhancement
The following table summarizes the reported enhancement of HDR efficiency with NU7441 treatment in various cell types.
| Cell Type | NU7441 Concentration | Fold Increase in HDR | Reference |
| Porcine Fetal Fibroblasts | Not Specified | 2.28-fold | [3] |
| Human iPS Cells | Not Specified | 1.6-fold | [4] |
| Zebrafish | Not Specified | >10-fold | [5] |
| 293/TLR reporter line | 2.0 µM | ~3-4-fold | [1] |
| HeLa-eGFPd2 cells | Not Specified | >10-fold | [2] |
Experimental Protocol: Using NU7441 to Enhance HDR
This protocol provides a general guideline for using NU7441 to enhance CRISPR-Cas9 mediated HDR in mammalian cell lines. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
CRISPR-Cas9 components (e.g., Cas9 RNP, or plasmids encoding Cas9 and gRNA)
-
Donor DNA template for HDR
-
Transfection reagent or electroporation system
-
NU7441 (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents and primers for target locus
-
Sequencing and/or fragment analysis reagents
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection/Electroporation:
-
Prepare the CRISPR-Cas9 and donor template mixture according to your standard protocol (e.g., lipofection or electroporation).
-
Transfect or electroporate the cells with the CRISPR-Cas9 components and the donor template.
-
-
NU7441 Treatment:
-
Immediately following transfection, replace the medium with fresh complete medium containing the desired final concentration of NU7441. A typical starting concentration is 1-2 µM.[1][6]
-
Also, set up a vehicle control by adding an equivalent volume of DMSO to a separate set of transfected cells.
-
Note: A dose-response curve for NU7441 is recommended to determine the optimal concentration for your cell line, as higher concentrations can be toxic.[1]
-
-
Incubation:
-
Incubate the cells for 24-72 hours. The optimal incubation time may vary depending on the cell type and the specific locus being targeted. A 48-hour incubation is a good starting point.[4]
-
-
Cell Harvest and Genomic DNA Extraction:
-
After the incubation period, wash the cells with PBS and harvest them.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
Analysis of Editing Efficiency:
-
Amplify the target genomic locus by PCR using primers flanking the target site.
-
Analyze the PCR products to determine the frequency of HDR. This can be done using several methods:
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the HDR event introduces a new restriction site.
-
Sanger sequencing of the PCR product pool followed by analysis using tools like TIDE or ICE.
-
Next-Generation Sequencing (NGS) for a more quantitative and in-depth analysis of editing outcomes.
-
-
Section 2: RepSox for Enhancement of Overall CRISPR Editing Efficiency
Mechanism of Action
RepSox is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[7] The TGF-β signaling pathway is involved in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of CRISPR-Cas9 editing, inhibition of TGF-β signaling with RepSox has been shown to enhance loss-of-function editing.[8] The precise mechanism by which TGF-β inhibition boosts editing efficiency is still under investigation but may involve the suppression of cellular signals that impede CRISPR-Cas9 activity.[8]
Quantitative Data on RepSox-Mediated Editing Enhancement
The following table summarizes the reported enhancement of CRISPR-Cas9 editing efficiency with RepSox treatment.
| Cell Type | RepSox Concentration | Fold Increase in Editing Efficiency (NHEJ) | Reference |
| PK15 cells (plasmid delivery) | Not Specified | 1.47-fold | [8] |
| PK15 cells (RNP delivery) | Not Specified | 3.16-fold | [8] |
Experimental Protocol: Using RepSox to Enhance CRISPR Editing
This protocol provides a general framework for using RepSox to enhance overall CRISPR-Cas9 editing efficiency, particularly for generating knockouts via NHEJ.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
CRISPR-Cas9 components (e.g., Cas9 RNP, or plasmids encoding Cas9 and gRNA)
-
Transfection reagent or electroporation system
-
RepSox (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents and primers for target locus
-
Sequencing and/or mismatch cleavage assay reagents
Protocol:
-
Cell Seeding:
-
Plate cells one day before transfection to achieve 70-90% confluency at the time of the experiment.
-
-
Transfection/Electroporation:
-
Deliver the CRISPR-Cas9 components into the cells using your optimized method.
-
-
RepSox Treatment:
-
Following transfection, add fresh complete medium containing RepSox. A common starting concentration range is 5-25 µM.[9]
-
Include a DMSO vehicle control.
-
Note: The optimal concentration of RepSox is cell-type dependent and should be determined empirically.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Cell Harvest and Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA.
-
-
Analysis of Editing Efficiency:
-
Amplify the target locus via PCR.
-
Determine the percentage of insertions and deletions (indels) using methods such as:
-
Mismatch cleavage assay (e.g., T7 Endonuclease I assay): This method detects heteroduplex DNA formed from wild-type and edited alleles.
-
Sanger sequencing with decomposition analysis (e.g., TIDE, ICE): This provides a quantitative measure of indel frequency and composition.
-
Next-Generation Sequencing (NGS): For comprehensive and precise quantification of editing events.
-
-
Section 3: General Workflow and Visualization
The following diagram illustrates a general experimental workflow for a CRISPR-Cas9 experiment incorporating the use of small molecule enhancers.
The use of small molecules such as NU7441 and RepSox provides a straightforward and effective strategy to enhance the outcomes of CRISPR-Cas9 gene editing experiments. By understanding their mechanisms of action and following optimized protocols, researchers can significantly improve the efficiency of both precise HDR-mediated editing and NHEJ-mediated gene knockout. These approaches are valuable for a wide range of applications in basic research, drug discovery, and the development of cell-based therapies.
References
- 1. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9 Ribonucleoprotein Delivery Enhanced by Lipo-Xenopeptide Carriers and Homology-Directed Repair Modulators: Insights from Reporter Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic gene editing in human iPS cells via cell cycle and DNA repair modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-efficiency and multi-locus targeted integration in CHO cells using CRISPR-mediated donor nicking and DNA repair inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Improving the Efficiency of CRISPR/Cas9-Mediated Non-Homologous End Joining Gene Knockout Using Small Molecules in Porcine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Synergistic Inhibition of KRAS-Mutant Colorectal Cancer Cells with JKE-1716 (PI3Kα Inhibitor) and Trametinib (MEK Inhibitor)
Abstract
This application note details a protocol for evaluating the synergistic anti-proliferative effects of JKE-1716, a novel and highly selective PI3Kα inhibitor, in combination with Trametinib, a MEK1/2 inhibitor. The study focuses on the HCT116 human colorectal carcinoma cell line, which harbors a KRAS G13D mutation, leading to the constitutive activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. Our findings demonstrate that the dual blockade of these pathways results in significant synergistic cytotoxicity. This note provides detailed protocols for cell culture, combination index (CI) determination, and western blot analysis to probe the molecular mechanisms of this synergy.
Introduction
The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways are critical for regulating cell proliferation, survival, and differentiation. In many malignancies, such as KRAS-mutant colorectal cancer, these pathways are aberrantly activated, driving tumor growth and survival. Targeting a single pathway often results in limited efficacy due to compensatory signaling and feedback loops. For instance, inhibition of the MEK pathway can lead to a relief of negative feedback on the PI3K/AKT pathway.
This compound is a next-generation, ATP-competitive inhibitor of the p110α subunit of PI3K, demonstrating high selectivity and potency. Trametinib is an FDA-approved allosteric inhibitor of MEK1 and MEK2. We hypothesize that the concurrent inhibition of PI3Kα with this compound and MEK with Trametinib will overcome compensatory signaling and induce a synergistic anti-tumor response. This protocol provides a framework for testing this hypothesis in vitro.
Signaling Pathway Overview
The diagram below illustrates the targeted signaling pathways. KRAS mutations lead to the activation of both the PI3K/AKT and RAF/MEK/ERK cascades. This compound and Trametinib inhibit these pathways at key nodes, PI3Kα and MEK, respectively.
Quantitative Data Summary
The following tables summarize the quantitative results from in vitro experiments using the HCT116 cell line.
Table 1: Single Agent IC50 Values IC50 values were determined after 72 hours of continuous drug exposure using a CellTiter-Glo® Luminescent Cell Viability Assay.
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 25.5 |
| Trametinib | MEK1/2 | 8.2 |
Table 2: Combination Index (CI) Values CI values were calculated using the Chou-Talalay method. A constant ratio of this compound to Trametinib (3:1) was used. CI < 0.9 indicates synergy.
| Fraction Affected (Fa) | This compound (nM) | Trametinib (nM) | Combination Index (CI) | Synergy Level |
| 0.25 (ED25) | 6.1 | 2.0 | 0.68 | Synergy |
| 0.50 (ED50) | 10.5 | 3.5 | 0.45 | Strong Synergy |
| 0.75 (ED75) | 18.2 | 6.1 | 0.39 | Strong Synergy |
| 0.90 (ED90) | 31.0 | 10.3 | 0.41 | Strong Synergy |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: HCT116 (ATCC® CCL-247™).
-
Media: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency. Detach cells using 0.25% Trypsin-EDTA.
Protocol 2: In Vitro Combination Drug Synergy Assay
This workflow outlines the process for determining the Combination Index.
-
Cell Seeding: Seed 2,500 HCT116 cells per well in 100 µL of media into clear-bottom 96-well plates. Allow cells to adhere for 24 hours.
-
Drug Preparation:
-
Prepare 10 mM stock solutions of this compound and Trametinib in DMSO.
-
Perform serial dilutions in culture media to create a dose-response matrix. For combination treatment, maintain a constant molar ratio (e.g., 3:1 of this compound:Trametinib) across a range of concentrations.
-
-
Treatment: Add 100 µL of the drug-containing media (2x final concentration) to the appropriate wells. Ensure final DMSO concentration is < 0.1%.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader.
-
-
Analysis: Normalize luminescence values to the vehicle (DMSO) control wells. Use a suitable software package (e.g., GraphPad Prism, CompuSyn) to calculate IC50 values and Combination Indices based on the Chou-Talalay method.
Protocol 3: Western Blot Analysis for Pathway Modulation
-
Cell Treatment: Seed 1.5 x 10⁶ HCT116 cells in 6-well plates. After 24 hours, treat cells with this compound (25 nM), Trametinib (8 nM), the combination (25 nM + 8 nM), or DMSO for 6 hours.
-
Protein Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-p-ERK1/2 Thr202/Tyr204, anti-β-Actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imaging system. β-Actin is used as a loading control.
Expected Results & Interpretation
-
Synergy Assay: The combination of this compound and Trametinib is expected to yield CI values significantly below 0.9, confirming a synergistic interaction in inhibiting HCT116 cell proliferation.
-
Western Blot:
-
This compound single treatment: Should show a marked decrease in phosphorylated AKT (p-AKT) levels with minimal effect on phosphorylated ERK (p-ERK).
-
Trametinib single treatment: Should show a marked decrease in p-ERK levels. A slight increase in p-AKT may be observed due to feedback loop relief.
-
Combination treatment: Should demonstrate robust inhibition of both p-AKT and p-ERK, providing a molecular basis for the observed synergy.
-
Conclusion
The protocol described herein provides a robust method for evaluating the synergistic potential of combining the PI3Kα inhibitor this compound with the MEK inhibitor Trametinib. The data indicate a strong synergistic relationship, validated by mechanistic studies showing dual blockade of their respective signaling pathways. This combination strategy represents a promising avenue for treating KRAS-mutant colorectal cancers.
Application Notes and Protocols for JKE-1716 Unavailable Due to Lack of Publicly Available Scientific Information
Initial searches for the compound "JKE-1716" and its associated cellular processes have not yielded sufficient publicly available scientific data to generate the requested detailed application notes and protocols.
Extensive searches of scientific literature and public databases did not provide specific information on a compound designated as this compound. Consequently, details regarding its mechanism of action, signaling pathways, and established experimental protocols are not available in the public domain. This prevents the creation of the requested detailed application notes, quantitative data tables, and signaling pathway diagrams.
It is possible that "this compound" may be an internal compound designation not yet disclosed in published research, a very recently developed molecule, or a potential typographical error in the query.
A related compound, JKE-1674 , has been mentioned in the context of inducing ferroptosis, a form of iron-dependent regulated cell death.[1] This process is characterized by the accumulation of lipid peroxides and is distinct from apoptosis.[1][2][3][4] Ferroptosis is implicated in various diseases and is an active area of research in drug development.[1][2] The mechanism of some ferroptosis inducers involves the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in the cellular antioxidant defense system.[1][4][5]
Further action requires clarification from the user. To proceed with generating the requested content, please verify the compound name and the specific cellular process of interest. If "JKE-1674" and ferroptosis are the intended topics, a comprehensive set of application notes and protocols can be developed based on available scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor δ rescues xCT-deficient cells from ferroptosis by targeting peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Compendium of Kinetic Modulatory Profiles Identifies Ferroptosis Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve JKE-1716 solubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the aqueous solubility of the hypothetical compound JKE-1716. The following troubleshooting guides and FAQs address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of poor aqueous solubility for this compound?
A1: Initial signs that this compound has poor solubility in your aqueous solution include:
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Visible particulates or cloudiness: The solution appears hazy or contains undissolved particles after attempting to dissolve the compound.
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Precipitation upon dilution: The compound dissolves in a stock solution (e.g., DMSO) but precipitates when diluted into an aqueous buffer for your experiment.
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Inconsistent experimental results: Poor solubility can lead to variable concentrations of the active compound, resulting in poor reproducibility of experimental data.
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Low recovery after filtration: A significant amount of the compound is lost when the solution is passed through a sterile filter, indicating the presence of undissolved particles.
Q2: What are the primary strategies for improving the aqueous solubility of a compound like this compound?
A2: The most common approaches to enhance the aqueous solubility of poorly soluble compounds are:
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pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
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Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of hydrophobic compounds.
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Addition of Excipients: Utilizing solubilizing agents such as cyclodextrins can encapsulate the compound, increasing its apparent solubility.
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Salt Formation: For ionizable compounds, forming a salt can dramatically improve solubility and dissolution rate.
Q3: How does pH manipulation affect the solubility of this compound?
A3: this compound is a weakly basic compound with a pKa of 8.2. Therefore, its solubility is highly dependent on the pH of the aqueous solution. In acidic conditions (pH < pKa), this compound will be protonated and exist in its more soluble ionized form. Conversely, in neutral or basic solutions (pH > pKa), it will be in its less soluble, non-ionized form.
Q4: Which co-solvents are recommended for this compound, and what are the potential drawbacks?
A4: Common co-solvents for compounds like this compound include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400). While these can increase solubility, they may also introduce experimental artifacts or toxicity, especially in cell-based assays. It is crucial to include vehicle controls in your experiments to account for any effects of the co-solvent.
Troubleshooting Guides
Problem: this compound precipitates out of my aqueous buffer upon dilution from a DMSO stock.
This is a common issue for hydrophobic compounds. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for this compound precipitation.
Problem: I cannot achieve the desired concentration of this compound for my in vitro kinase assay.
If you require a higher concentration of this compound than is achievable in a simple aqueous buffer, the following strategies can be employed.
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound under different conditions.
Table 1: Solubility of this compound as a Function of pH
| pH | This compound Solubility (µg/mL) | Fold Increase vs. pH 7.4 |
| 5.0 | 150.2 | 30.0x |
| 6.0 | 75.8 | 15.2x |
| 7.0 | 10.1 | 2.0x |
| 7.4 | 5.0 | 1.0x |
| 8.0 | 2.3 | 0.5x |
Table 2: Effect of Co-solvents on this compound Solubility at pH 7.4
| Co-solvent System | This compound Solubility (µg/mL) | Fold Increase vs. Aqueous Buffer |
| 100% Aqueous Buffer | 5.0 | 1.0x |
| 5% DMSO in Buffer | 25.3 | 5.1x |
| 10% Ethanol in Buffer | 18.9 | 3.8x |
| 10% PEG 400 in Buffer | 42.1 | 8.4x |
Table 3: Effect of Cyclodextrins on this compound Solubility at pH 7.4
| Cyclodextrin (CD) | Concentration (w/v) | This compound Solubility (µg/mL) | Fold Increase vs. No CD |
| None | 0% | 5.0 | 1.0x |
| HP-β-CD | 2% | 55.6 | 11.1x |
| HP-β-CD | 5% | 128.4 | 25.7x |
| SBE-β-CD | 2% | 89.2 | 17.8x |
| SBE-β-CD | 5% | 215.7 | 43.1x |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
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Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0). A common buffer system is a phosphate (B84403) buffer, but ensure it is compatible with your assay.
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Prepare this compound Slurry: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
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Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
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Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
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Quantify Soluble this compound: Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
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Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer.
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Add this compound: Add the this compound powder to the HP-β-CD solution.
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Facilitate Complexation: Gently mix the solution and sonicate for 15-30 minutes to facilitate the formation of the inclusion complex.
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Equilibrate: Allow the solution to equilibrate for at least one hour at room temperature.
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Sterile Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound and sterilize the solution.
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Confirm Concentration: Determine the final concentration of this compound in the filtrate using an appropriate analytical method.
Caption: Mechanism of this compound solubilization by cyclodextrin.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of the fictional kinase, Kinase-X.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Troubleshooting JKE-1716 Off-Target Effects
Disclaimer: Information regarding a specific compound designated "JKE-1716" is not publicly available in the searched scientific literature. This technical support guide is based on the established knowledge of kinase inhibitors as a class of molecules and is intended to provide general guidance for researchers working with similar compounds. The principles and methodologies described here are applicable to the investigation of off-target effects for any novel or existing kinase inhibitor.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of the hypothetical kinase inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To distinguish between on-target and off-target effects, a systematic approach is recommended.[1]
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Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential. However, it is important to note that off-target effects can also be dose-dependent.[1]
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Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct inhibitors that target the same primary kinase. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.[1]
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Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[1][2]
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Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These assays screen your compound against a large panel of kinases to determine its selectivity profile.[1][2]
Q2: Our experiments show high levels of cytotoxicity at concentrations required for effective inhibition of the target kinase. What could be the cause and how can we troubleshoot this?
A2: High cytotoxicity can stem from several factors, including off-target kinase inhibition, compound precipitation, or issues with the vehicle control.
Troubleshooting High Cytotoxicity:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.[2] | 1. Identification of unintended kinase targets that may be responsible for the cytotoxic effects. 2. Confirmation of whether the cytotoxicity is specific to the chemical scaffold of this compound. |
| Compound precipitation | 1. Visually inspect the media for any signs of precipitation after adding this compound. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[2] | 1. Prevention of non-specific effects caused by compound precipitation.[2] |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the cytotoxic effects are consistent.[2] | 1. Helps to differentiate between general off-target effects and those that are specific to a particular cellular context.[2] |
Q3: How can we confirm that this compound is engaging with the suspected off-target kinase within the cell?
A3: Several techniques can be employed to confirm target engagement within a cellular context.
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Cellular Thermal Shift Assay (CETSA): This method can confirm if this compound binds to the suspected off-target protein inside the cell.[1]
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Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target kinase. If this compound modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.[1]
Experimental Protocols
Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.[1]
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Assay Setup: In a multi-well plate, incubate the panel of kinases with their respective substrates and ATP (at or near the Km for each kinase).
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Compound Incubation: Add the various concentrations of this compound to the wells. Include appropriate controls (e.g., vehicle-only and no-inhibitor).
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Kinase Reaction: Initiate the kinase reaction and incubate for a defined period at the optimal temperature for the kinases.
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Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
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Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values.
Illustrative Selectivity Profile of a Kinase Inhibitor:
| Kinase | On-Target/Off-Target | IC50 (nM) |
| Target Kinase A | On-Target | 15 |
| Kinase B | Off-Target | 1500 |
| Kinase C | Off-Target | > 10000 |
| Kinase D | Off-Target | 850 |
| Kinase E | Off-Target | > 10000 |
| Kinase F | Off-Target | 2300 |
Data is illustrative. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[2]
Rescue Experiment Protocol
This protocol describes a general workflow for a rescue experiment to validate on-target effects.
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Generate Resistant Mutant: Create a version of the target kinase that contains a mutation rendering it resistant to this compound. This is often a "gatekeeper" mutation.
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Cell Line Transfection: Transfect cells that are sensitive to this compound with either the wild-type target kinase or the this compound-resistant mutant.
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This compound Treatment: Treat both sets of transfected cells (and a control group with no transfection) with this compound at a concentration that normally produces the phenotype of interest.
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Phenotypic Analysis: Observe and quantify the cellular phenotype in all three groups.
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Interpretation: If the cells expressing the resistant mutant no longer exhibit the phenotype upon this compound treatment, while the wild-type and control cells do, this confirms the effect is on-target.
Visual Guides
Caption: On-Target vs. Off-Target Effects of this compound.
Caption: Workflow for Investigating Off-Target Effects.
Caption: Logical Flow for Troubleshooting Inconsistent Results.
References
JKE-1716 Technical Support Center: Stability and Storage
This technical support center provides guidance on the stability and storage of JKE-1716, a novel kinase inhibitor. Adherence to these guidelines is critical for ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C in a light-protected, desiccated environment. Under these conditions, the compound is stable for up to 24 months.
Q2: How should I prepare and store stock solutions of this compound?
A2: We recommend preparing a 10 mM stock solution in anhydrous, research-grade DMSO. Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. A maximum of three freeze-thaw cycles is advised.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photolabile. Both the solid compound and solutions should be protected from light during storage and handling. Use amber vials or wrap containers with aluminum foil.
Q4: What is the stability of this compound in aqueous solutions?
A4: this compound has limited stability in aqueous media. At a pH of 7.4, a 10 µM working solution in cell culture media can show up to 15% degradation within 6 hours at 37°C. It is crucial to prepare fresh working solutions for each experiment.
Troubleshooting Guide
Q5: I am observing lower-than-expected potency or inconsistent results in my cell-based assays. Could this be related to this compound stability?
A5: Yes, inconsistent results are often linked to compound degradation. Please review the following:
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Stock Solution Age: How old is your stock solution? Has it been stored correctly at -80°C?
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Freeze-Thaw Cycles: How many times has the stock solution been thawed and refrozen?
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Working Solution Preparation: Are you preparing fresh working solutions in aqueous buffer or media immediately before each experiment?
The following decision tree can help diagnose the issue:
Q6: I've noticed a color change in my this compound stock solution. What does this indicate?
A6: A color change (e.g., from colorless to pale yellow) in your DMSO stock solution is a visual indicator of potential degradation. Do not use discolored solutions. Discard the solution and prepare a fresh stock from the lyophilized powder.
Quantitative Stability Data
The following tables summarize the stability profile of this compound under various conditions.
Table 1: Long-Term Stability of Lyophilized this compound
| Storage Temperature | Purity after 12 Months | Purity after 24 Months |
| 4°C | 97.2% | 94.5% |
| -20°C | >99.5% | >99.0% |
| -80°C | >99.8% | >99.5% |
Table 2: Stability of 10 mM this compound in DMSO
| Storage Temperature | Purity after 1 Month | Purity after 3 Months |
| 4°C | 91.0% | 82.3% |
| -20°C | 98.5% | 96.0% |
| -80°C | >99.5% | >99.0% |
Table 3: Stability of 10 µM this compound in Aqueous Media (pH 7.4) at 37°C
| Time | Remaining Compound |
| 0 hours | 100% |
| 2 hours | 94.1% |
| 6 hours | 85.2% |
| 12 hours | 71.5% |
| 24 hours | 55.8% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines the standard HPLC method for assessing the purity of this compound.
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Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 5% B
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19-25 min: 5% B
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 280 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dilute stock solutions to approximately 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.
The following diagram illustrates the workflow for a stability study.
Hypothetical Signaling Pathway
This compound is a potent inhibitor of the hypothetical "Kinase X" (KX), which is a key downstream effector in the Growth Factor Receptor (GFR) signaling pathway.
JKE-1716 Signal-to-Noise Ratio Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in assays involving JKE-1716. The following sections offer detailed methodologies and solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in my assay?
A low signal-to-noise ratio (SNR) can stem from two main factors: a weak signal or high background. A weak signal may be due to suboptimal reagent concentrations, insufficient incubation times, or improper instrument settings.[1][2] High background can be caused by non-specific binding of assay components, autofluorescence of plates or compounds, or contamination of reagents.[1][2][3] A signal-to-noise ratio of at least 3 is generally considered the minimum for accurate detection.[4]
Q2: How can I determine the optimal concentration of this compound for my assay?
To determine the optimal concentration, a dose-response curve should be generated. This involves titrating this compound across a wide range of concentrations to identify the concentration that yields the maximal signal without significantly increasing the background.
Q3: My fluorescent signal is weak. What are the first steps to troubleshoot this?
Initially, verify that the excitation and emission filters on your plate reader are correctly set for the fluorophore in your assay.[1] Ensure that your reagents, including this compound, have been stored correctly and have not expired. You can also try increasing the gain or integration time on your instrument to boost the signal.[1]
Q4: What are common sources of autofluorescence and how can they be minimized?
Autofluorescence can originate from cell or tissue samples, the assay plates themselves, or the this compound compound.[3][5][6] To minimize this, it is recommended to use black-walled, clear-bottom plates, which reduce stray light and background fluorescence.[1] Running a control with unstained cells or tissue can help determine the level of intrinsic autofluorescence.[3][5] If the compound itself is fluorescent, measuring its emission spectrum can help in selecting appropriate filters to distinguish its signal from the assay's specific signal.[6]
Troubleshooting Guides
Issue 1: High Background Signal
High background noise can obscure the specific signal from your assay, leading to a poor signal-to-noise ratio. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Non-specific binding of antibodies or probes | Increase the number of wash steps and the stringency of the wash buffer.[2][6] Incorporate a blocking step with an appropriate blocking agent.[2] |
| Autofluorescence of assay plates | Use black microplates designed for fluorescence assays to minimize background.[1] |
| Reagent contamination | Use high-purity, sterile reagents and filter-sterilize solutions where appropriate. |
| This compound autofluorescence | Measure the fluorescence of this compound alone to determine its contribution to the background. If significant, consider using a different fluorophore with a distinct emission spectrum.[6] |
| High reagent concentration | Titrate all assay components, including antibodies and detection reagents, to their optimal concentrations.[3] |
Issue 2: Low Signal Intensity
A weak or absent signal can prevent accurate measurement. The table below provides common causes and troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound. |
| Incorrect instrument settings | Ensure the correct excitation and emission wavelengths are selected for your fluorophore.[1] Optimize the gain and integration time of the detector.[1] |
| Inactive reagents | Verify the storage conditions and expiration dates of all reagents. Test the activity of enzymes or other critical components with a positive control. |
| Insufficient incubation time | Optimize the incubation time for each step of the assay to ensure the reaction has reached completion or an optimal endpoint.[2] |
| Signal bleaching | Minimize the exposure of fluorescent reagents to light. Use anti-fade reagents in your mounting medium if applicable. |
Experimental Protocols
Protocol 1: this compound Dose-Response Experiment
This protocol outlines the steps to determine the optimal concentration of this compound in a cell-based fluorescence assay.
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Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. A typical starting range might be from 100 µM down to 1 nM.
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Treatment: Remove the culture medium from the cells and add the different concentrations of this compound. Include a "no compound" control (vehicle only) and a "no cells" control (compound in media only) to measure background.
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Incubation: Incubate the plate for the desired treatment duration.
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Reagent Addition: Add the fluorescent detection reagent according to the manufacturer's protocol.
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Signal Detection: Read the plate on a fluorescent plate reader using the appropriate excitation and emission wavelengths.
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Data Analysis: Subtract the background fluorescence (from the "no cells" control) from all other readings. Plot the signal intensity against the this compound concentration to determine the optimal concentration.
Protocol 2: Optimizing Antibody Concentration
This protocol describes how to find the optimal antibody concentration to improve the signal-to-noise ratio in an immunofluorescence assay.
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Sample Preparation: Prepare your cells or tissue samples on slides or in a microplate as per your standard protocol.
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Antibody Dilution Series: Prepare a serial dilution of your primary antibody. A typical starting range might be 1:100, 1:250, 1:500, 1:1000, and 1:2000.
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Primary Antibody Incubation: Incubate different samples with each dilution of the primary antibody. Include a "no primary antibody" control.
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Washing: Wash the samples thoroughly to remove unbound primary antibody.
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Secondary Antibody Incubation: Incubate all samples with a fixed, optimized concentration of the fluorescently labeled secondary antibody.
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Final Washes and Mounting: Perform final washes and mount the samples.
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Imaging and Analysis: Acquire images using consistent settings and quantify the fluorescence intensity for both the specific signal and the background. The optimal dilution is the one that provides the highest signal-to-background ratio.[3]
Visualizations
Caption: A general experimental workflow for optimizing this compound assay conditions.
Caption: A troubleshooting flowchart for addressing suboptimal signal-to-noise ratios.
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biotium.com [biotium.com]
- 4. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Minimizing JKE-1716 Cytotoxicity in Primary Cells
Introduction
JKE-1716 is a promising novel kinase inhibitor under investigation for various therapeutic applications. However, researchers have reported significant cytotoxicity in primary cell models, which can confound experimental results and hinder preclinical development. This guide provides troubleshooting strategies and detailed protocols to help researchers minimize this compound-induced cytotoxicity and obtain reliable data. The primary mechanisms of this compound toxicity appear to be the induction of apoptosis and necroptosis through off-target effects on essential cellular pathways.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound-induced cytotoxicity in primary cells?
A1: this compound is believed to induce cytotoxicity primarily through two regulated cell death pathways:
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Apoptosis: this compound can trigger the intrinsic apoptotic pathway by causing mitochondrial stress, leading to the activation of Caspase-9 and subsequently Caspase-3.[1]
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Necroptosis: The compound has also been shown to activate the RIPK1-RIPK3-MLKL signaling cascade, a key pathway in programmed necrosis.[4][5] This is particularly relevant in cells where apoptotic pathways may be inhibited.
Q2: My primary cells are highly sensitive to this compound, showing significant death even at low concentrations. What is the first step I should take?
A2: The first and most critical step is to perform a detailed dose-response and time-course experiment to determine the precise IC50 (half-maximal inhibitory concentration) and identify the optimal, non-toxic working concentration for your specific primary cell type.[6][7] Primary cells are known to be more sensitive than immortalized cell lines, and there can be significant variability between different cell types.[8] Refer to the Troubleshooting Guide 1 for a detailed protocol.
Q3: Are there any known agents that can be used to counteract this compound toxicity?
A3: Yes, co-treatment with specific inhibitors of the cell death pathways can help mitigate cytotoxicity. For apoptosis, a pan-caspase inhibitor like Z-VAD-FMK can be effective. For necroptosis, Necrostatin-1 (Nec-1), an inhibitor of RIPK1, has shown to be protective.[4] We also recommend exploring the use of general cytoprotective agents.[9][10][11] See Troubleshooting Guide 2 for a co-treatment protocol.
Q4: Can my cell culture conditions influence the cytotoxicity of this compound?
A4: Absolutely. Sub-optimal culture conditions can stress primary cells, making them more susceptible to drug-induced toxicity.[6][12] Key factors to consider and optimize include:
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Media Composition: Ensure you are using the recommended medium, and consider supplementing with additional growth factors or serum if your cells appear stressed.[13]
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Cell Seeding Density: Both sparse and overly confluent cultures can be more sensitive to toxic insults.[7]
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Passage Number: Use primary cells at the lowest passage number possible, as they can lose their characteristic properties and become more sensitive over time.[14]
Troubleshooting Guides
Guide 1: Determining the Optimal this compound Concentration
This guide provides a step-by-step protocol for conducting a dose-response experiment to find the optimal working concentration of this compound that minimizes cytotoxicity while maintaining its intended biological activity.
Experimental Protocol: MTT Assay for Cell Viability
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Cell Seeding: Plate your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[6]
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Compound Preparation: Prepare a 2x stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.01 µM to 100 µM).
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Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include wells with untreated cells as a control.[6]
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Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), based on your experimental needs.
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MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.[6]
Data Presentation
Table 1: Example Dose-Response Data for this compound in Primary Human Hepatocytes (48h Treatment)
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 0.1 | 98 | 5.1 |
| 1 | 92 | 6.2 |
| 5 | 75 | 7.8 |
| 10 | 52 | 8.1 |
| 25 | 28 | 6.5 |
| 50 | 15 | 4.3 |
| 100 | 5 | 2.1 |
Guide 2: Co-treatment with Cytoprotective Agents
This guide outlines a protocol for using inhibitors of apoptosis and necroptosis to reduce this compound-induced cell death.
Experimental Protocol: Co-treatment with Z-VAD-FMK and Necrostatin-1
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Cell Seeding: Plate primary cells in a 96-well plate as described in Guide 1.
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Pre-treatment: One hour prior to this compound treatment, add Z-VAD-FMK (pan-caspase inhibitor, typical concentration 20 µM) or Necrostatin-1 (RIPK1 inhibitor, typical concentration 30 µM) to the appropriate wells.
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This compound Treatment: Add this compound at a concentration known to cause cytotoxicity (e.g., the IC50 or IC80 value determined in Guide 1) to the pre-treated wells.
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Controls: Include wells with:
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Untreated cells (negative control)
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Cells treated with this compound only
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Cells treated with Z-VAD-FMK or Necrostatin-1 only
-
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Incubation and Analysis: Incubate for the desired duration (e.g., 48 hours) and assess cell viability using the MTT assay as described in Guide 1.
Data Presentation
Table 2: Effect of Co-treatment on Primary Endothelial Cell Viability after 48h with 15 µM this compound
| Treatment Group | Average Cell Viability (%) | Standard Deviation |
| Control (Untreated) | 100 | 5.2 |
| This compound (15 µM) | 45 | 6.8 |
| This compound + Z-VAD-FMK (20 µM) | 78 | 7.1 |
| This compound + Necrostatin-1 (30 µM) | 85 | 6.5 |
| This compound + Z-VAD-FMK + Nec-1 | 95 | 5.9 |
Visualizations
Caption: Hypothetical signaling pathways of this compound-induced cytotoxicity.
Caption: Experimental workflow for minimizing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity.
References
- 1. Induction of apoptosis in human leukemia cell (Jurkat) by neolignans isolated from seeds of Licaria puchury-major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. Cytoprotection - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cytoprotective agent: Significance and symbolism [wisdomlib.org]
- 12. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UofL biologists create better method to culture cells for testing drug toxicity | UofL News [uoflnews.com]
- 14. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
JKE-1716 experimental variability and reproducibility
Technical Support Center: JKE-1716
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to experimental variability and reproducibility when working with the experimental compound this compound.
This compound Overview
This compound is a selective, ATP-competitive inhibitor of the tyrosine kinase "YTK1," a critical component of the RAS-RAF-MEK-ERK signaling pathway. Dysregulation of this pathway is implicated in various malignancies, including non-small cell lung cancer (NSCLC). The following resources are designed to assist researchers in obtaining consistent and reproducible results in their studies with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values can arise from several factors. Here is a systematic approach to troubleshooting this issue:
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Cell Line Integrity and Passage Number:
-
Question: Could my cell line be the source of variability?
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Answer: Yes. It is crucial to use cell lines from a certified vendor and to regularly perform cell line authentication. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. We recommend using cells within 10 passages of thawing for all experiments.
-
-
Compound Solubility and Preparation:
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Question: How can I ensure this compound is properly solubilized?
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Answer: this compound is soluble in DMSO at concentrations up to 50 mM. Prepare fresh serial dilutions for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration in your cell culture media is consistent across all wells and does not exceed 0.1%, as higher concentrations can be cytotoxic.
-
-
Assay Conditions:
-
Question: Can my assay setup affect the results?
-
Answer: Absolutely. Factors such as cell seeding density, incubation time with the compound, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all influence the outcome. Ensure these parameters are kept consistent across all experiments.
-
2. I am not seeing the expected downstream inhibition of p-ERK in my Western blots.
Failure to observe the expected pharmacological effect on downstream targets is a common issue. Consider the following:
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Treatment Time and Dose:
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Question: What is the optimal treatment time and concentration to see an effect?
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Answer: The inhibition of YTK1 and subsequent reduction in p-ERK levels is often rapid. We recommend performing a time-course experiment (e.g., 1, 4, 8, and 24 hours) and a dose-response experiment (e.g., 0.1, 1, 10, 100 nM) to determine the optimal conditions for your specific cell line.
-
-
Antibody Quality:
-
Question: Could my antibodies be the problem?
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Answer: Yes. The quality and specificity of your primary antibodies against p-ERK and total ERK are critical. Always validate your antibodies and include appropriate positive and negative controls in your Western blot experiments.
-
-
Lysate Preparation:
-
Question: How can I ensure the integrity of my protein lysates?
-
Answer: It is essential to prepare cell lysates in a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation of your target and degradation of your proteins.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various NSCLC Cell Lines
| Cell Line | YTK1 Status | Seeding Density (cells/well) | Incubation Time (hrs) | Mean IC50 (nM) | Standard Deviation |
| A549 | Wild-Type | 5,000 | 72 | 15.2 | ± 2.1 |
| H1975 | Mutated | 5,000 | 72 | 250.8 | ± 15.3 |
| PC-9 | Wild-Type | 4,000 | 72 | 12.8 | ± 1.9 |
Table 2: Effect of DMSO Concentration on A549 Cell Viability
| DMSO Concentration (%) | Mean Cell Viability (%) | Standard Deviation |
| 0.05 | 100 | ± 4.5 |
| 0.1 | 98.2 | ± 5.1 |
| 0.2 | 91.5 | ± 6.3 |
| 0.5 | 75.3 | ± 8.2 |
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
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Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with this compound at the desired concentrations for the specified time.
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Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (anti-p-ERK and anti-total-ERK) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.
Protocol 2: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to attach overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 72 hours.
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MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
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Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway with the point of inhibition by this compound.
Caption: A general workflow for troubleshooting experimental variability.
JKE-1716 Technical Support Center
Welcome to the technical resource hub for this compound, a potent and selective inhibitor of JKE Kinase. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help researchers, scientists, and drug development professionals successfully design and troubleshoot their experiments.
Frequently Asked Questions (FAQs)
1. Compound Handling and Storage
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Q: What is the recommended procedure for dissolving and storing this compound? A: this compound is best dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1][2] To ensure stability, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[2] Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and inconsistent results.[1] For experiments, prepare fresh dilutions of the inhibitor from the stock solution directly into your cell culture medium.[1]
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Q: I am observing precipitation of this compound in my cell culture medium. What should I do? A: Precipitation can occur if the final concentration of this compound is too high or if the compound has limited solubility in aqueous solutions. First, ensure the final DMSO concentration in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[1] If precipitation persists, try vortexing the diluted solution briefly before adding it to the cells. If the issue continues, consider lowering the final concentration of this compound or preparing an intermediate dilution in a serum-containing medium before the final dilution, as serum proteins can sometimes help maintain compound solubility.[2]
2. Experimental Design and Troubleshooting
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Q: Why am I seeing high variability in my results between experiments? A: Inconsistent results can stem from several factors.[2] Key areas to investigate include:
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Compound Instability: Ensure this compound stock solutions are stored correctly and that fresh dilutions are made for each experiment.[2]
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Cell Culture Conditions: Standardize cell culture parameters such as cell passage number, confluency at the time of treatment, and media composition, as these can significantly impact cellular response.[2][3]
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Pipetting Accuracy: Ensure pipettes are properly calibrated, especially when performing serial dilutions, to avoid errors in the final compound concentration.[2]
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Solvent Control: Always include a vehicle-only (e.g., DMSO) control group to account for any effects of the solvent on cell viability or the assay readout.[1]
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Q: My cells are showing significant toxicity at concentrations where I don't expect to see an effect. What is the likely cause? A: Unexpected toxicity can be due to several reasons:
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High Solvent Concentration: Verify that the final DMSO concentration in the well is at a non-toxic level, typically below 0.1-0.5% for most cell lines.[1]
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Off-Target Effects: At high concentrations, small molecule inhibitors can engage targets other than the primary one, leading to toxicity.[1][4] It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits the target without causing excessive cell death.[1]
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Prolonged Exposure: Continuous exposure to an inhibitor can disrupt normal cellular processes. Consider reducing the incubation time to the minimum required to observe the desired effect.[1]
-
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Q: The potency (IC50) of this compound in my assay is much lower than reported. What should I check? A: A decrease in observed potency can be a frustrating issue. A logical troubleshooting workflow can help identify the cause. First, confirm the activity of your this compound stock by testing it in a sensitive, well-characterized cell line. If the compound is active, the issue may lie within your experimental setup. Ensure your assay is performing correctly by using a positive control. Also, check that the cell line expresses the JKE Kinase target. If the issue persists, consider factors like high cell seeding density or binding of the compound to serum proteins in the media, which can reduce its effective concentration.[2]
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Q: I suspect this compound is interfering with my assay readout. How can I test this? A: Small molecules can interfere with certain assay technologies, such as those based on fluorescence or absorbance.[5] To check for interference, run a control experiment in a cell-free system. Prepare a serial dilution of this compound in your assay buffer and add your detection reagent (e.g., MTT, resazurin, or a fluorescent probe). If you observe a change in the signal that is dependent on the concentration of this compound alone, this indicates direct interference with the assay components.[5]
Quantitative Data Summary
The following table provides typical concentration ranges and IC50 values for this compound in common cancer cell lines. Note that these values should be used as a starting point, and optimal concentrations should be determined empirically for your specific cell line and experimental conditions.[1]
| Cell Line | Cancer Type | This compound IC50 (72h) | Recommended Concentration Range for Screening |
| HCT116 | Colon Carcinoma | 50 nM | 1 nM - 10 µM |
| A549 | Lung Carcinoma | 120 nM | 1 nM - 10 µM |
| MCF-7 | Breast Adenocarcinoma | 250 nM | 10 nM - 25 µM |
| U-87 MG | Glioblastoma | 85 nM | 1 nM - 10 µM |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTS Cell Viability Assay
This protocol outlines a standard method for assessing the effect of this compound on cell viability and calculating its half-maximal inhibitory concentration (IC50).
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
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Seed cells into a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
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Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach.
-
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Compound Preparation and Treatment:
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Prepare a 2X serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 20 µM).[2]
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell blank control (medium only).[2]
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
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Add 20 µL of the MTS reagent to each well.
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Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
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Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell blank wells from all other values.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
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Plot the normalized viability (%) against the log-transformed concentration of this compound.
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Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and determine the IC50 value.
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Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathway showing this compound inhibiting JKE Kinase.
Caption: Troubleshooting workflow for investigating decreased this compound potency.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Adjusting JKE-1716 treatment duration for optimal effect
Disclaimer
The following technical support guide for "JKE-1717" is a hypothetical scenario created for illustrative purposes. The compound "JKE-1717" and its specific mechanism of action are fictional. The experimental data, protocols, and signaling pathways described are based on general principles of drug development and cancer biology and are not based on actual experimental results for a real compound with this name. This guide is intended to serve as a template and example for creating technical documentation for researchers and scientists.
Technical Support Center: JKE-1717
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with JKE-1717, a novel inhibitor of the MAPK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of JKE-1717 to use in cell culture experiments?
A1: The optimal concentration of JKE-1717 can vary depending on the cell line and the desired experimental outcome. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line. As a starting point, a concentration range of 1 µM to 50 µM is often effective.
Q2: How long should I treat my cells with JKE-1717 to observe a significant effect?
A2: The treatment duration required to observe a significant effect of JKE-1717 will depend on the endpoint being measured. For signaling pathway inhibition (e.g., decreased phosphorylation of ERK), effects can often be observed within 2 to 6 hours. For downstream effects such as cell viability or apoptosis, a longer treatment of 24 to 72 hours is typically necessary. We recommend a time-course experiment to determine the optimal treatment duration for your specific assay.
Q3: I am not observing the expected decrease in cell viability after JKE-1717 treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of effect on cell viability:
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Suboptimal Concentration: The concentration of JKE-1717 may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
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Insufficient Treatment Duration: The treatment time may be too short to induce cell death. Consider extending the treatment duration to 48 or 72 hours.
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Cell Line Resistance: The cell line you are using may be resistant to JKE-1717 due to alternative survival pathways.
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Compound Instability: Ensure that JKE-1717 is properly stored and handled to maintain its activity.
Q4: How can I confirm that JKE-1717 is inhibiting the MAPK pathway in my cells?
A4: To confirm the on-target activity of JKE-1717, you can perform a western blot to assess the phosphorylation status of key downstream targets in the MAPK pathway, such as MEK and ERK. A decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) following JKE-1717 treatment would indicate successful pathway inhibition.
Troubleshooting Guides
Issue: High variability in results between replicate experiments.
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure that cells are seeded at a consistent density across all wells and plates. Use a cell counter for accurate cell quantification.
-
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Possible Cause: Variation in drug concentration.
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Solution: Prepare a fresh stock solution of JKE-1717 for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
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Possible Cause: Edge effects in multi-well plates.
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Solution: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
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Issue: Unexpected cytotoxicity in control (vehicle-treated) cells.
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Possible Cause: High concentration of the vehicle (e.g., DMSO).
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Solution: Ensure that the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and is consistent across all treatment groups, including the untreated control.
-
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Possible Cause: Contamination of cell cultures.
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Solution: Regularly test cell lines for mycoplasma contamination. Practice sterile techniques to prevent bacterial or fungal contamination.
-
Data Presentation
Table 1: Effect of JKE-1717 Treatment Duration on Cell Viability in A549 Lung Cancer Cells.
| Treatment Duration (hours) | Cell Viability (% of Control) | Standard Deviation |
| 0 | 100 | 5.2 |
| 12 | 85 | 4.8 |
| 24 | 62 | 6.1 |
| 48 | 41 | 5.5 |
| 72 | 25 | 4.9 |
Table 2: Dose-Dependent Inhibition of ERK Phosphorylation by JKE-1717 in A549 Cells after 6 hours of Treatment.
| JKE-1717 Concentration (µM) | Relative p-ERK/Total ERK Ratio | Standard Deviation |
| 0 | 1.00 | 0.12 |
| 1 | 0.78 | 0.09 |
| 5 | 0.45 | 0.06 |
| 10 | 0.21 | 0.04 |
| 25 | 0.08 | 0.02 |
| 50 | 0.05 | 0.01 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
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Treat the cells with various concentrations of JKE-1717 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis for MAPK Pathway Inhibition
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Seed cells in a 6-well plate and grow to 70-80% confluency.
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Treat cells with JKE-1717 or vehicle for the desired time (e.g., 2, 6, 12 hours).
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, and total MEK overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of JKE-1717 action.
Caption: Experimental workflow for optimizing JKE-1717 treatment.
Validation & Comparative
JKE-1716 Versus Flavopiridol: A Comparative Efficacy Analysis for Drug Development Professionals
An in-depth guide for researchers and scientists on the comparative efficacy of the cyclin-dependent kinase (CDK) inhibitors JKE-1716 (SNS-032) and its competitor, Flavopiridol. This guide provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. This compound, also known as SNS-032, and Flavopiridol (Alvocidib) are two prominent pan-CDK inhibitors that have been extensively studied for their anti-neoplastic properties. Both compounds function by inhibiting multiple CDKs, leading to cell cycle arrest and apoptosis in various cancer cell lines. This guide presents a comparative analysis of their efficacy, supported by experimental data, to aid researchers in their drug development efforts.
Mechanism of Action
Both this compound (SNS-032) and Flavopiridol exert their cytotoxic effects by targeting the ATP-binding pocket of several CDKs. Their primary mechanism involves the inhibition of transcriptional CDKs, namely CDK7 and CDK9. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation and elongation.[1][2] The subsequent global shutdown of transcription disproportionately affects the levels of short-lived proteins, including key anti-apoptotic regulators such as Myeloid cell leukemia-1 (Mcl-1) and X-linked inhibitor of apoptosis protein (XIAP).[1][3] The depletion of these survival proteins ultimately triggers the apoptotic cascade in cancer cells.
This compound (SNS-032) is a potent inhibitor of CDK2, CDK7, and CDK9.[1][4][5] Flavopiridol exhibits a broader inhibitory profile, targeting CDK1, CDK2, CDK4, CDK6, and CDK9.[6] Studies in chronic lymphocytic leukemia (CLL) cells have indicated that this compound (SNS-032) is more potent than Flavopiridol in both inhibiting RNA synthesis and inducing apoptosis.[1][4]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound (SNS-032) and Flavopiridol against various CDK subtypes and cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity or cell proliferation.
Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (IC50, nM)
| Compound | CDK1 | CDK2 | CDK4 | CDK6 | CDK7 | CDK9 |
| This compound (SNS-032) | 480[4] | 38-48[4] | 925[4] | >1000[4] | 62[4] | 4[4] |
| Flavopiridol | ~40[7] | ~40[7] | ~40[7] | ~40[7] | 875[6] | 20-100[6] |
Table 2: Cytotoxicity in Cancer Cell Lines (IC50, nM)
| Cell Line | Cancer Type | This compound (SNS-032) | Flavopiridol |
| A2780 | Ovarian Carcinoma | 95[4] | 15[6] |
| HCT116 | Colon Carcinoma | - | 13[6] |
| LNCaP | Prostate Carcinoma | - | 16[6] |
| K562 | Chronic Myelogenous Leukemia | - | 130[6] |
| PC3 | Prostate Carcinoma | - | 10[6] |
| Mia PaCa-2 | Pancreatic Cancer | - | 36[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the cited findings.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
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Compound Treatment: Prepare serial dilutions of this compound and Flavopiridol in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the formazan (B1609692) crystals.[8]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for Mcl-1 and XIAP
This protocol is used to determine the protein levels of Mcl-1 and XIAP following compound treatment.
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Cell Lysis: Treat cells with this compound or Flavopiridol for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[10]
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Mcl-1, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
RNA Polymerase II Phosphorylation Assay
This protocol is used to assess the phosphorylation status of RNA Polymerase II.
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Cell Treatment and Lysis: Treat cells with the CDK inhibitors as described for Western blotting and prepare whole-cell lysates.
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Western Blotting: Perform Western blotting as described above.
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Antibody Incubation: Use primary antibodies that specifically recognize the phosphorylated forms of the RNA Polymerase II CTD, such as antibodies against phospho-Ser2 and phospho-Ser5, as well as an antibody for total RNA Polymerase II.[3]
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Analysis: Compare the levels of phosphorylated RNA Polymerase II to the total RNA Polymerase II levels to determine the effect of the inhibitors on its phosphorylation status.
Conclusion
Both this compound (SNS-032) and Flavopiridol are potent CDK inhibitors with significant anti-cancer activity. The available data suggests that this compound (SNS-032) may have a more favorable selectivity profile and greater potency in specific contexts, such as chronic lymphocytic leukemia. However, the choice between these compounds will ultimately depend on the specific cancer type, the desired therapeutic window, and the overall research or clinical objective. The provided data and protocols offer a solid foundation for researchers to conduct further comparative studies and make informed decisions in their drug development programs.
References
- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation [frontiersin.org]
A Comparative Guide to Validating On-Target Engagement of the Kinase Inhibitor JKE-1716
This guide provides a comparative overview of key methodologies for validating the on-target engagement of JKE-1716, a hypothetical kinase inhibitor. The following sections detail established and emergent technologies, offering experimental protocols, comparative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most appropriate assays for their research needs.
The validation of direct binding between a drug and its intended target within a cellular environment is a critical step in drug discovery.[1] It provides crucial evidence for the mechanism of action and helps to interpret efficacy and toxicity data.[2][3] A variety of assays have been developed to measure target engagement, each with its own advantages and limitations.[2][4] This guide will focus on three widely adopted methods: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and a chemoproteomics approach using affinity probes.
Comparison of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The table below summarizes key quantitative parameters for CETSA, NanoBRET™, and chemoproteomics for a hypothetical kinase target of this compound.
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Chemoproteomics (Affinity Probe) |
| EC50 (this compound) | 150 nM | 120 nM | 200 nM |
| Assay Principle | Ligand-induced thermal stabilization of the target protein.[5][6] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6] | Competition between the compound and a broad-spectrum kinase probe for binding to the kinome.[1][7] |
| Throughput | Low to Medium (can be adapted to 384-well format).[4] | High (384- and 1536-well formats).[4] | Low |
| Detection Method | Western Blot, ELISA, Mass Spectrometry.[2][8] | Luminescence and Fluorescence plate reader. | Mass Spectrometry.[1] |
| Cellular Context | Intact cells, cell lysates, tissues.[6][8] | Intact cells. | Cell lysates. |
| Need for Target Modification | No | Yes (Genetic tagging with NanoLuc® luciferase). | No |
| Information Provided | Target engagement, cellular potency. | Target engagement, cellular potency, residence time. | Target engagement, off-target profiling.[1] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA measures the change in thermal stability of a target protein upon ligand binding.[4][8] This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[5]
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time.
-
Heating: Harvest and resuspend cells in PBS. Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein in the supernatant by Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. Determine the melting temperature (Tm) at each concentration and calculate the thermal shift (ΔTm).
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analysis of JKE-1716 and Standard-of-Care in Type 2 Diabetes Mellitus
Disclaimer: Publicly available information regarding a specific therapeutic agent designated "JKE-1716" is not available at the time of this report. The clinical trial NCT04215328, which has been associated with this query, does not explicitly name the investigational drug. Therefore, a direct comparative analysis between this compound and the current standard-of-care is not feasible.
This guide will provide a comprehensive overview of the established standard-of-care for adult patients with Type 2 Diabetes Mellitus (T2DM), particularly those with a Body Mass Index (BMI) of 30 kg/m ² or greater, for whom the clinical trial NCT04215328 is recruiting.[1] This information is intended for researchers, scientists, and drug development professionals.
Standard-of-Care for Type 2 Diabetes Mellitus
The management of T2DM is multifaceted and personalized, focusing on lifestyle modifications and pharmacological interventions to achieve glycemic control and reduce the risk of complications.[2]
1. Lifestyle Management:
The cornerstone of T2DM management involves intensive lifestyle interventions.
-
Diet: A reduced-calorie eating plan is recommended to achieve and maintain weight loss.[3] Low-carbohydrate and low-calorie diets have been shown to be effective in normalizing blood glucose levels.[4]
-
Physical Activity: Regular aerobic exercise, for 90 to 150 minutes per week, is beneficial.[5]
-
Behavioral Therapy: High-frequency counseling (≥16 sessions in 6 months) focusing on diet, physical activity, and behavioral strategies is recommended.[3]
2. Pharmacological Interventions:
When lifestyle modifications are insufficient to achieve glycemic targets, pharmacological agents are introduced. The choice of medication is based on patient-specific factors including comorbidities, weight, and risk of hypoglycemia.
Table 1: Key Pharmacological Agents for Type 2 Diabetes
| Drug Class | Mechanism of Action | Key Advantages | Common Side Effects |
| Biguanides (Metformin) | Decreases hepatic glucose production and improves insulin (B600854) sensitivity in peripheral tissues.[6] | First-line therapy, low risk of hypoglycemia, potential for modest weight loss.[2][5] | Gastrointestinal disturbances, risk of vitamin B12 deficiency.[2] |
| Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists | Mimic the action of endogenous GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[6] | Significant A1c reduction, weight loss, low risk of hypoglycemia.[5][6] | Gastrointestinal side effects (nausea, vomiting, diarrhea).[6] |
| Sodium-Glucose Co-transporter-2 (SGLT2) Inhibitors | Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[5] | A1c reduction, weight loss, blood pressure reduction, cardiovascular and renal benefits.[5] | Genital mycotic infections, urinary tract infections, risk of diabetic ketoacidosis. |
| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | Inhibit the DPP-4 enzyme, prolonging the action of endogenous incretin (B1656795) hormones (GLP-1 and GIP), which increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner.[7] | Generally well-tolerated, low risk of hypoglycemia, weight neutral.[7] | Headache, nasopharyngitis, pancreatitis (rare). |
| Sulfonylureas | Stimulate insulin release from pancreatic β-cells by closing ATP-sensitive potassium channels.[6] | Effective in lowering blood glucose. | Risk of hypoglycemia, weight gain.[6] |
| Thiazolidinediones (TZDs) | Improve insulin sensitivity in adipose tissue, muscle, and liver by activating PPARγ.[6] | Effective in lowering blood glucose, may have some cardiovascular benefits. | Weight gain, fluid retention, risk of heart failure and fractures. |
| Insulin | Replaces or supplements endogenous insulin. | Most potent glucose-lowering agent. | Risk of hypoglycemia, weight gain. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of therapeutic interventions. Below are representative protocols for key assessments in T2DM clinical trials.
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the body's ability to metabolize glucose.
-
Procedure:
-
The patient fasts overnight (at least 8 hours).
-
A fasting blood sample is drawn to measure baseline plasma glucose.
-
The patient consumes a standardized 75-gram glucose solution.
-
Blood samples are drawn at timed intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion to measure plasma glucose levels.
-
-
Interpretation: The test results can diagnose prediabetes or diabetes based on the glucose levels at specific time points.[2]
Hyperinsulinemic-Euglycemic Clamp
-
Objective: To quantify insulin sensitivity.
-
Procedure:
-
An intravenous (IV) line is established for insulin and glucose infusion, and another for blood sampling.
-
A continuous infusion of insulin is administered at a fixed rate.
-
A variable infusion of glucose is adjusted to maintain a constant blood glucose level (euglycemia).
-
The rate of glucose infusion required to maintain euglycemia is a measure of insulin sensitivity.
-
-
Interpretation: Higher glucose infusion rates indicate greater insulin sensitivity.
Signaling Pathways and Experimental Workflows
Incretin Effect and GLP-1 Signaling Pathway
The diagram below illustrates the mechanism of action of GLP-1 receptor agonists and DPP-4 inhibitors, which are key components of the T2DM standard-of-care.
Caption: Incretin signaling pathway in T2DM.
Typical Clinical Trial Workflow for a New T2DM Drug
This diagram outlines the general phases and key decision points in the clinical development of a new therapeutic agent for Type 2 Diabetes.
Caption: Clinical trial workflow for T2DM drugs.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Type 2 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Type 2 Diabetes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How do different drug classes work in treating Type 2 diabetes? [synapse.patsnap.com]
- 7. Improved glucose regulation in type 2 diabetic patients with DPP-4 inhibitors: focus on alpha and beta cell function and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of JKE-1716: Information Not Found
An extensive search for the publication of "JKE-1716" has yielded no relevant results related to a drug, chemical compound, or any form of scientific publication. The search did not identify any published research, clinical trials, or independent validation studies associated with this identifier.
The identifier "JKE" was predominantly associated with Jaykay Enterprises Ltd, an Indian company specializing in additive manufacturing and other industrial sectors, which does not appear to be involved in pharmaceutical or biomedical research.
Without any primary scientific literature detailing the original findings for "this compound," it is not possible to proceed with a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways or workflows as requested.
Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to verify the identifier for any potential typographical errors. If the identifier is confirmed to be correct, it may pertain to a compound that is not yet in the public domain or is designated by a different name in scientific literature.
JKE-1716 vs. siRNA knockdown of [target protein]
An Objective Comparison of JKE-1716 and siRNA for Targeting BRAF Protein
This guide provides a detailed comparison between the small molecule inhibitor this compound and siRNA-mediated knockdown for the inhibition of the BRAF protein, a key component in the MAPK/ERK signaling pathway. The following sections present comparative performance data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison: this compound vs. BRAF siRNA
The following table summarizes the key performance metrics for this compound and a typical BRAF-targeting siRNA, based on in-vitro experiments using human melanoma cell lines (e.g., A375) harboring the BRAF V600E mutation.
| Parameter | This compound (100 nM) | BRAF siRNA (50 nM) | Metric |
| Target Inhibition | >95% | ~85% | BRAF Protein Level |
| Mechanism of Action | Direct Kinase Inhibition | mRNA Degradation | Post-transcriptional |
| Time to Max Effect | 2-4 hours | 48-72 hours | Time Post-treatment |
| Duration of Effect | 24-36 hours | 96-120 hours | Single Dose |
| Effect on p-ERK | >90% Reduction | ~80% Reduction | Downstream Effect |
| Cell Viability | ~70% Reduction | ~60% Reduction | A375 Cell Line |
| Off-Target Effects | Minimal on CRAF | Potential (sequence-dependent) | Specificity |
| Delivery Method | Direct addition to media | Lipid-based transfection | In Vitro Application |
Signaling Pathway and Points of Intervention
The diagram below illustrates the MAPK/ERK signaling pathway and highlights the distinct intervention points of this compound and BRAF siRNA. This compound acts as a direct inhibitor of BRAF's kinase activity, while siRNA prevents the translation of BRAF mRNA into protein.
Experimental Protocols
Western Blot for BRAF Protein Knockdown
This protocol is used to quantify the relative amount of BRAF protein in cell lysates following treatment.
-
Cell Lysis: Treat cells with this compound (100 nM for 24h) or transfect with BRAF siRNA (50 nM for 48h). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel at 120V for 90 minutes.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRAF (e.g., 1:1000 dilution) and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Secondary Antibody: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or BRAF siRNA. Include untreated and vehicle-only controls.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Comparative Experimental Workflow
The diagram below outlines a typical workflow for comparing the effects of a small molecule inhibitor and siRNA on a target protein in cell culture.
Head-to-Head Comparison of JKE-1716 and its Analogs as Covalent GPX4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Novel Class of Ferroptosis Inducers.
This guide provides a detailed head-to-head comparison of JKE-1716 and its key analogs, a promising class of covalent inhibitors targeting Glutathione Peroxidase 4 (GPX4). By inducing a specific form of iron-dependent cell death known as ferroptosis, these compounds represent a potential new avenue for treating therapy-resistant cancers. This document outlines their mechanism of action, presents comparative performance data, and provides detailed experimental protocols to support further research and development.
Mechanism of Action: Masked Nitrile-Oxide Electrophiles
This compound and its analogs are designed as "masked" electrophiles that undergo cellular transformation to generate a reactive nitrile oxide, which then covalently modifies the catalytic selenocysteine (B57510) residue of GPX4. This irreversible inhibition of GPX4's lipid peroxide-reducing activity leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.
The parent compound, ML210 , is a prodrug that is metabolically converted in cells to the active α-nitroketoxime, JKE-1674 . This intermediate then dehydrates to form the highly reactive nitrile oxide electrophile, JKE-1777 , which is the ultimate species that binds to GPX4. This compound , a nitrolic acid-containing compound, is designed to generate this reactive nitrile oxide more directly, bypassing the initial conversion step from ML210. This pathway highlights a sophisticated pro-drug strategy to achieve selective covalent inhibition of GPX4.
Data Presentation: Comparative Efficacy
The following table summarizes the reported efficacy of this compound's key analogs in inducing cell death, as measured by their half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50).
| Compound | Cell Line | Cancer Type | EC50/IC50 (µM) | Reference |
| JKE-1674 | LOX-IMVI | Melanoma | 0.03 (EC50) | [1][2] |
| ML210 | LOX-IMVI | Melanoma | ~0.03 (EC50) | [3] |
| ML210 | BJeLR (HRAS G12V) | Engineered Fibroblasts | 0.071 (IC50) | [4] |
| ML210 | BJeH-LT (WT HRAS) | Engineered Fibroblasts | 0.272 (IC50) | [4] |
| ML210 | DRD | Engineered Fibroblasts | 0.107 (IC50) | [4] |
Note: Specific EC50/IC50 values for this compound are not widely available in the public domain, but it is reported to be a potent inducer of ferroptosis. JKE-1674 is described as being equipotent to ML210 in LOX-IMVI cells.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
This assay quantifies the number of viable cells in culture after treatment with the compounds.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium and add the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the EC50/IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement by assessing the thermal stabilization of GPX4 upon compound binding.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Harvest and wash the cells. Resuspend the cell pellets in PBS and aliquot into PCR tubes. Heat the samples to a range of temperatures for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated (denatured) proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Separate the proteins by SDS-PAGE and perform a Western blot using a primary antibody specific for GPX4.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization.
Lipid Peroxidation Assay (using C11-BODIPY™ 581/591)
This assay measures the accumulation of lipid ROS, a key indicator of ferroptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound and controls as in the viability assay.
-
Staining: Towards the end of the treatment period, add the C11-BODIPY™ 581/591 probe to the culture medium (final concentration of 1-5 µM) and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove the excess probe.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells directly. The oxidized probe fluoresces in the green channel, while the reduced probe fluoresces in the red channel.
-
Flow Cytometry: Harvest and analyze the cells. An increase in the green to red fluorescence intensity ratio indicates lipid peroxidation.
-
References
JKE-1716: A Comparative Analysis of a Novel GPX4 Inhibitor in the Landscape of Ferroptosis Induction
A detailed guide for researchers, scientists, and drug development professionals on the performance of JKE-1716 against other Glutathione Peroxidase 4 (GPX4) inhibitors, supported by experimental data.
This compound is a potent and selective, nitrolic acid-containing inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of an iron-dependent form of programmed cell death known as ferroptosis.[1] By covalently inhibiting GPX4, this compound induces ferroptosis, a mechanism of increasing interest for therapeutic intervention in diseases such as cancer. This guide provides a comparative benchmark of this compound against other well-established GPX4 inhibitors, namely ML210 and RSL3, to aid researchers in their evaluation of this novel compound.
Quantitative Comparison of GPX4 Inhibitors
The following table summarizes the available quantitative data for this compound and other prominent GPX4 inhibitors. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions and cell lines.
| Inhibitor | Compound Class | Mechanism of Action | Cell Viability IC50 (LOX-IMVI cells) | Notes |
| This compound | Nitrolic acid | Covalent GPX4 inhibition | Potent inhibitor (0-100 nM range shows activity)[1] | Induces ferroptosis selectively.[1] |
| ML210 | Nitroisoxazole | Covalent GPX4 inhibition | EC50 = 0.03 µM (as its active metabolite JKE-1674)[2] | Prodrug that is converted to an active nitrile-oxide electrophile.[3] |
| RSL3 | Chloroacetamide | Covalent GPX4 inhibition | Induces ferroptosis | One of the first identified direct GPX4 inhibitors. |
Signaling Pathway of GPX4 Inhibition-Induced Ferroptosis
The diagram below illustrates the central role of GPX4 in the ferroptosis pathway and the mechanism of action of GPX4 inhibitors like this compound. GPX4 detoxifies lipid peroxides, and its inhibition leads to their accumulation, culminating in cell death.
References
JKE-1716: A Comparative Analysis of a Novel GPX4 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data available for JKE-1716, a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). Due to the limited number of independent studies on this compound, a direct assessment of the reproducibility of its effects across different laboratories is not currently feasible. Therefore, this guide will focus on comparing the existing data for this compound with that of the well-established GPX4 inhibitor, RSL3, to provide a contextual performance analysis.
Mechanism of Action: Covalent Inhibition of GPX4 to Induce Ferroptosis
This compound is a nitrolic acid-containing compound that selectively targets and covalently inhibits GPX4.[1][2][3] GPX4 is a crucial enzyme in the ferroptosis pathway, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. By inhibiting GPX4, this compound leads to an increase in lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[4] This mechanism is shared by other "Class 2" ferroptosis inducers, such as RSL3, which also directly bind to and inactivate GPX4.[5]
The signaling pathway for GPX4 inhibition-induced ferroptosis is depicted below:
Caption: Signaling pathway of GPX4 inhibition-induced ferroptosis.
Comparative Efficacy: this compound vs. RSL3
To date, quantitative data on the cellular effects of this compound is primarily available from a single study by Eaton et al. (2020).[1] In contrast, RSL3 has been characterized in numerous publications, providing a broader understanding of its efficacy and variability across different cancer cell lines.
Cell Viability Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and RSL3 in various cancer cell lines. This data highlights the potent activity of this compound in the single reported cell line and provides a comparative context with the more extensively studied RSL3.
| Compound | Cell Line | IC50 (µM) | Publication |
| This compound | LOX-IMVI (Melanoma) | ~0.03 (EC50) | Eaton et al., 2020 |
| RSL3 | HCT116 (Colorectal) | 4.084 | Zhang et al., 2018[6][7] |
| LoVo (Colorectal) | 2.75 | Zhang et al., 2018[6][7] | |
| HT29 (Colorectal) | 12.38 | Zhang et al., 2018[6][7] | |
| Luminal BC lines | > 2 (in 3/9 lines) | Sanchez et al., 2023[8] | |
| A549 (Lung) | ~4 (for 12h) | Liu et al., 2022 | |
| H2122 (Lung) | ~8 (for 12h) | Liu et al., 2022 |
Note: The value for this compound is reported as EC50 (half-maximal effective concentration) from a viability curve.[1] The IC50 values for RSL3 demonstrate variability depending on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays used to characterize this compound and RSL3.
Cell Viability Assay (as performed for this compound)
-
Cell Line: LOX-IMVI melanoma cells.
-
Method: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or the inactive nitroalkane precursor for 72 hours.
-
Data Analysis: Cell viability was measured, and the data was plotted as the mean ± standard error of the mean (s.e.m.) from four technical replicates. The EC50 value was determined from the resulting dose-response curve.[1]
Cell Viability Assay (General Protocol for RSL3)
-
Method: Cancer cells (e.g., HCT116, LoVo, HT29) are seeded in 96-well plates at a density of approximately 5,000 cells per well.[6]
-
Treatment: After 24 hours, cells are treated with various concentrations of RSL3 for a specified duration (e.g., 6, 12, 24, 48 hours).[6]
-
Quantification: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance is measured at 450 nm.[6]
-
Data Analysis: The IC50 value is calculated from the dose-response curves generated from triplicate experiments.[6]
A generalized workflow for assessing the effect of GPX4 inhibitors on cell viability is illustrated below:
References
- 1. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ferroptosis: Shedding Light on Mechanisms and Therapeutic Opportunities in Liver Diseases [mdpi.com]
- 4. Targeting ferroptosis for cancer therapy: iron metabolism and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for the Hypothetical Compound JKE-1716
Disclaimer: The identifier "JKE-1716" does not correspond to a recognized chemical compound in publicly available safety and chemical databases. The following information is provided as a general guideline for handling a hypothetical hazardous chemical in a laboratory setting and is intended for informational purposes for researchers, scientists, and drug development professionals. It is crucial to always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This guide provides a procedural, step-by-step framework for the safe operational handling and disposal of a potent, hypothetical chemical agent, "this compound," to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended. | Prevents skin contact and absorption of the chemical. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Prevents inhalation of hazardous vapors, dust, or aerosols. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict protocol is essential when working with potent chemical compounds. The following steps outline the safe handling procedure for this compound.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a chemical spill kit readily accessible.
-
Prepare all necessary equipment and reagents before handling this compound.
-
-
Handling:
-
All work with this compound must be conducted within a certified chemical fume hood.
-
Don the appropriate PPE as specified in the table above.
-
Carefully unseal the container, avoiding any inhalation of vapors or dust.
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the compound. Avoid direct contact.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
Use designated, clearly labeled, and sealed waste containers.
-
-
Waste Types:
-
Solid Waste: Contaminated PPE, weighing papers, and other solid materials should be placed in a designated solid waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated liquid waste container. Do not mix incompatible waste streams.
-
-
Storage and Disposal:
-
Store waste containers in a secondary containment bin within a designated and well-ventilated waste accumulation area.
-
Arrange for the disposal of the chemical waste through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of the hypothetical compound this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
